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6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Documentation Hub

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  • Product: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
  • CAS: 1935196-58-9

Core Science & Biosynthesis

Foundational

Pharmacophore Modeling and Regioselective Functionalization of the 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Scaffold

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pursuit of highly selective kinase and phosphatase inhibitors has driven medicinal chemists to explore novel heterocyclic scaffolds tha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pursuit of highly selective kinase and phosphatase inhibitors has driven medicinal chemists to explore novel heterocyclic scaffolds that balance potent target engagement with favorable physicochemical properties. The 1H-pyrazolo[3,4-b]pyrazine core has emerged as a privileged bioisostere, demonstrating exceptional utility as both a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., SGK1, CDK) and an allosteric binder for the protein tyrosine phosphatase SHP2 [1, 3].

This technical whitepaper explores the pharmacophore modeling of the 1H-pyrazolo[3,4-b]pyrazine scaffold and provides a comprehensive, self-validating methodological guide for its orthogonal functionalization. By leveraging the differential reactivity of the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine building block (CAS: 1935196-58-9), researchers can systematically map chemical space to optimize supramolecular interactions within complex biological targets.

Pharmacophore Rationale & Physicochemical Profiling

The Hinge-Binding and Allosteric Paradigms

Historically, the 1H-indazole scaffold has been heavily utilized in oncology drug discovery. However, indazoles often suffer from high lipophilicity (LogD) and poor aqueous solubility, limiting their oral bioavailability [3]. Transitioning to the 1H-pyrazolo[3,4-b]pyrazine core introduces two additional nitrogen atoms into the aromatic system. This subtle structural morphing achieves two critical pharmacophoric objectives:

  • Enhanced Hydrogen Bonding: The pyrazine nitrogens act as potent hydrogen-bond acceptors. In kinase targets, these nitrogens engage the structural water network or backbone amides in the hinge region. In SHP2, they form critical hydrogen bonds with key allosteric tunnel residues such as Thr108, Glu110, and Arg111 [1].

  • Physicochemical Optimization: The introduction of the electron-deficient pyrazine ring significantly lowers the basicity of the system, reduces overall lipophilicity, and dramatically improves aqueous solubility [3].

Comparative Data Presentation

The following table summarizes the causal relationship between scaffold selection and resulting physicochemical properties, based on optimization campaigns for SGK1 and SHP2 inhibitors [1, 3, 4].

Property / Parameter1H-Indazole (Classical Motif)1H-Pyrazolo[3,4-b]pyrazine (Optimized Motif)Mechanistic Causality
Aqueous Solubility (pH 7.4) < 0.001 mg/mL> 0.1 mg/mLIncreased polarity and reduced crystal lattice energy due to pyrazine nitrogens.
Lipophilicity (LogD) High (> 4.0)Moderate (2.0 - 3.0)Decreased carbon fraction; heteroatoms lower the partition coefficient.
Target Binding Kinetics Standard competitiveProlonged residence timePyrazine nitrogens enable additional H-bond interactions in the allosteric/hinge pockets.
Synthetic Tractability ModerateExceptionally HighC-Cl and C-I bonds allow predictable, sequential transition-metal catalysis.

Mechanistic Pathway Visualization

To understand the therapeutic value of this scaffold, we must examine its role in modulating the MAPK/ERK signaling cascade via SHP2 inhibition. SHP2 normally cycles between an auto-inhibited (closed) state and an active (open) state. Pyrazolo[3,4-b]pyrazine derivatives act as molecular "glue," binding to the allosteric tunnel and locking SHP2 in its closed conformation, thereby starving downstream oncogenes like KRAS of their activation signals [2, 4].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Inact SHP2 (Auto-inhibited) Closed Conformation RTK->SHP2_Inact Phospho-tyrosine binding SHP2_Act SHP2 (Active) Open Conformation SHP2_Inact->SHP2_Act Conformational Shift RAS KRAS (e.g., G12C) SHP2_Act->RAS Activation Inhibitor Pyrazolo[3,4-b]pyrazine Allosteric Inhibitor Inhibitor->SHP2_Inact Stabilizes Closed State MAPK MAPK/ERK Cascade (Proliferation) RAS->MAPK Signal Transduction

Fig 1. Allosteric stabilization of auto-inhibited SHP2 by pyrazolo[3,4-b]pyrazine derivatives.

Chemical Logic: Orthogonal Regioselective Functionalization

The true power of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine lies in its orthogonal reactivity. The carbon-iodine (C-I) bond at the C3 position has a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond at the C6 position.

The Causality of Oxidative Addition: In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) species into the aryl halide bond. Because the C-I bond is highly polarized and weaker, oxidative addition occurs rapidly at mild temperatures (room temperature to 50°C). Conversely, the C-Cl bond is electron-rich (due to the pyrazine ring) and requires elevated temperatures (>90°C) and specialized electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to force the oxidative addition[5]. This kinetic differential allows for sequence-specific, one-pot or stepwise functionalization without the need for intermediate protecting group manipulation.

Synthesis_Workflow SM 6-Chloro-3-iodo-1H- pyrazolo[3,4-b]pyrazine Pd1 Pd(dppf)Cl2 / Base RT to 50°C SM->Pd1 Boronic Acid Int1 C3-Arylated Intermediate Pd1->Int1 Fast Oxidative Addition at C-I Pd2 Pd2(dba)3 / XPhos 100°C Int1->Pd2 Amine/Boronic Acid Final C3,C6-Disubstituted Target Compound Pd2->Final High-Temp Addition at C-Cl

Fig 2. Regioselective orthogonal cross-coupling workflow exploiting C-I vs C-Cl bond kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) that dictate whether the reaction has achieved the necessary kinetic milestones to proceed.

Step 1: Regioselective C3 Suzuki-Miyaura Coupling

Objective: Introduce the primary pharmacophore core at C3 while preserving the C6-Cl bond.

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl2 (5 mol%). The bidentate dppf ligand prevents catalyst degradation and provides sufficient electron density for C-I insertion, but is not active enough to insert into the C-Cl bond at low temperatures.

  • Base: K2CO3 (2.0 equiv). A mild base ensures transmetalation occurs efficiently without degrading the base-sensitive pyrazine core.

  • Solvent: 1,4-Dioxane / H2O (4:1). The biphasic system dissolves both the organic substrate and the inorganic base, facilitating the transmetalation transition state.

Methodology:

  • Charge a Schlenk flask with 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Add 1,4-Dioxane and aqueous K2CO3 (2.0 equiv).

  • Critical Step: Degas the mixture via sparging with argon for 15 minutes. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Stir the reaction at 50°C for 4 hours.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Complete consumption of the starting material mass ( [M+H]+≈280.9 ) and appearance of the C3-coupled intermediate mass. If C6-coupled side products (>5%) are detected, the temperature was too high; discard and restart.

  • Upon validation, cool to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Step 2: C6 Buchwald-Hartwig Amination

Objective: Functionalize the C6 position with a solubilizing amine to complete the pharmacophore.

Reagents & Causality:

  • Catalyst: Pd2(dba)3 (5 mol%) + XPhos (10 mol%). The bulky, electron-rich biaryl phosphine ligand (XPhos) is strictly required to force the challenging oxidative addition into the C-Cl bond and facilitate reductive elimination of the amine [5].

  • Base: Cs2CO3 (2.5 equiv). A stronger base is required to deprotonate the incoming amine for coordination to the Pd center.

Methodology:

  • Charge a sealed tube with the C3-arylated intermediate from Step 1 (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and Cs2CO3 (2.5 equiv).

  • Suspend in anhydrous Toluene. Degas via argon sparging for 15 minutes.

  • Seal the tube and heat to 100°C for 12 hours. Rationale: The high thermal energy overcomes the activation barrier of the C-Cl bond.

  • Self-Validation (IPC 2): Withdraw an aliquot and analyze via LC-MS.

    • Pass Criteria: >95% conversion to the final target mass. The absence of the intermediate confirms successful C-Cl activation.

  • Filter the crude mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via preparative HPLC.

References

  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Optimization of Fused-Bicyclic Allosteric SHP2 Inhibitors. Office of Scientific and Technical Information (OSTI.gov). URL:[Link]

  • Strategic Advances in Sequential C-Arylations of Heteroarenes. ACS Omega. URL:[Link]

Exploratory

Electronic Architecture and Site-Selective Functionalization of 6-Chloro-3-Iodo-Substituted Pyrazines: A Technical Guide

Executive Summary The rational design of pharmaceuticals and advanced functional materials relies heavily on the precise manipulation of heterocyclic building blocks. Among these, 6-chloro-3-iodo-substituted pyrazines re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceuticals and advanced functional materials relies heavily on the precise manipulation of heterocyclic building blocks. Among these, 6-chloro-3-iodo-substituted pyrazines represent a highly versatile, yet electronically complex, class of dihalogenated 1,4-diazines. As a Senior Application Scientist, I have structured this whitepaper to decode the innate electronic properties of these scaffolds and translate those theoretical principles into field-proven, self-validating experimental workflows. By understanding the causality behind bond dissociation energies and catalyst interactions, researchers can achieve absolute regiocontrol in late-stage functionalization.

Electronic Architecture & Causality

The 1,4-Diazine Core and Inductive Effects

Pyrazine is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms at the 1- and 4-positions, which significantly lower the energy of the π -system. When this core is functionalized with halogens at the 3- and 6-positions (e.g., 6-chloro-3-iodopyrazine), the electronic landscape undergoes profound modulation.

The strong inductive electron-withdrawing (-I) effects of both the chlorine and iodine atoms further depress the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the pyrazine ring highly electrophilic and susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed oxidative addition, as supported by 1[1]. Furthermore, the asymmetric electron distribution across the dihalogenated axis generates distinct dipole moments, which are critical for designing intramolecular charge-transfer (ICT) materials 2[2].

Thermodynamic Basis for Site-Selectivity

The fundamental mechanism enabling site-selective cross-coupling in 6-chloro-3-iodopyrazines lies in the stark contrast between the carbon-halogen Bond Dissociation Energies (BDE). The C–Cl bond possesses a calculated BDE of approximately 92.9 kcal/mol. In contrast, the C–I bond is significantly weaker, with a BDE of ~65.0 kcal/mol 3[3].

This ~28 kcal/mol differential dictates the kinetic preference during the oxidative addition step of palladium catalysis. The Pd(0) species will exclusively insert into the weaker C–I bond at lower temperatures, leaving the C–Cl bond completely intact for subsequent, orthogonal functionalization.

Quantitative Data Presentation

To facilitate rapid comparison, the core electronic and thermodynamic parameters of 6-chloro-3-iodopyrazine and its monosubstituted analogs are summarized below.

Parameter6-Chloro-3-iodopyrazineChloropyrazineIodopyrazine
C–I Bond Dissociation Energy (BDE) ~65.0 kcal/molN/A~65.5 kcal/mol
C–Cl Bond Dissociation Energy (BDE) ~92.9 kcal/mol~93.0 kcal/molN/A
Relative LUMO Energy Highly Deficient (< -2.0 eV)-1.8 eV-1.9 eV
Dipole Moment ( μ ) ~1.8 – 2.5 Debye~1.4 Debye~1.5 Debye
Primary Reactive Site (Pd Catalysis) C3 (Iodo position)C2 (Chloro position)C2 (Iodo position)

Table 1: Comparative electronic and thermodynamic properties influencing the reactivity of halogenated pyrazines.

Mechanistic Implications & Overcoming Catalyst Inhibition

While the BDE differential elegantly solves the regioselectivity problem, pyrazines present a unique challenge: catalyst poisoning . The unshared electron pairs on the pyrazine nitrogen atoms can strongly coordinate to the palladium center, forming stable, catalytically inactive complexes (often precipitating as palladium black)4[4].

The Causality of the Solution: To prevent this detrimental coordination, one must employ sterically demanding bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos). Furthermore, the use of milder bases (such as K3PO4 instead of Na2CO3) is critical; strong bases can trigger unwanted SNAr side reactions at the highly electrophilic C-Cl position before the catalytic cycle completes.

Pathway A 6-Chloro-3-iodopyrazine (Highly Electrophilic) B Pd(0) Catalyst Coordination A->B + PdL_n C Oxidative Addition (Fast at C-I bond) B->C Cleaves C-I D Transmetalation & Reductive Elimination C->D + Ar-B(OH)2 + Base E 6-Chloro-3-arylpyrazine (Mono-coupled Product) D->E - Pd(0)

Fig 1. Mechanistic pathway demonstrating site-selective oxidative addition at the weaker C-I bond.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the chemoselective Suzuki-Miyaura coupling of 6-chloro-3-iodopyrazine is designed as a self-validating system. The methodology relies on strict stoichiometric control and real-time analytical checkpoints to guarantee regiocontrol5[5].

Workflow S1 1. Reagent Assembly Strict inert atmosphere (N2/Ar) S2 2. Solvent Degassing Freeze-Pump-Thaw (x3) S1->S2 S3 3. Catalytic Heating 80°C, 12h, mild agitation S2->S3 S4 4. Reaction Quench Aqueous extraction to remove Pd S3->S4 S5 5. Product Isolation Flash Chromatography (SiO2) S4->S5

Fig 2. Self-validating workflow for the chemoselective functionalization of pyrazines.

Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling
  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under an argon atmosphere, charge 6-chloro-3-iodopyrazine (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and anhydrous K3PO4 (2.00 mmol, 2.0 equiv).

    • Causality Note: Limiting the boronic acid to 1.05 equivalents prevents thermodynamic over-coupling at the C-Cl bond.

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). The bulky dppf ligand physically shields the palladium center from inhibitory coordination by the pyrazine nitrogens.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Perform three standard freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) active species.

  • Catalytic Heating: Heat the reaction mixture to 80 °C with mild stirring for 12 hours.

    • Validation Checkpoint: At t = 4 hours, extract a 10 μ L aliquot, dilute in MeCN, and perform LC-MS analysis. The system is self-validating if the chromatogram shows a single major peak corresponding to the mono-coupled 6-chloro-3-arylpyrazine [M+H]+ mass, with <5% of the di-coupled byproduct.

  • Aqueous Workup: Cool the mixture to room temperature. Quench with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 6-chloro-3-arylpyrazine.

By adhering to this causality-driven protocol, researchers can reliably leverage the distinct electronic properties of 6-chloro-3-iodopyrazines to construct complex, multi-functionalized molecular architectures.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Buchwald-Hartwig Amination of Pyrazolo[3,4-b]pyrazine Derivatives

Introduction: Unlocking the Potential of Pyrazolo[3,4-b]pyrazines in Medicinal Chemistry The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Pyrazolo[3,4-b]pyrazines in Medicinal Chemistry

The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The strategic introduction of amino groups onto this core structure is a critical step in modulating biological activity, improving pharmacokinetic properties, and enabling further diversification.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and are limited by the electronic nature of the substrate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of aminopyrazolo[3,4-b]pyrazine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reaction components, and provide detailed experimental protocols and troubleshooting advice.

The Challenge: Amination of an Electron-Deficient, Nitrogen-Rich Heterocycle

The pyrazolo[3,4-b]pyrazine system presents unique challenges for C-N cross-coupling reactions. As an electron-deficient heterocycle with multiple nitrogen atoms, it can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Therefore, the careful selection of the catalyst, ligand, and base is paramount to achieving high yields and avoiding undesired side reactions.

Core Components of the Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination hinges on the interplay of several key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalysts: The Engine of the Reaction

While various palladium sources can be used, modern precatalysts are generally preferred due to their air and moisture stability, as well as their high reactivity.[2] These complexes readily form the active Pd(0) species in situ. For electron-deficient heterocycles like pyrazolo[3,4-b]pyrazines, precatalysts that can generate a highly active, monoligated Pd(0) species are often advantageous.

Palladium PrecatalystCommon NameKey Features
[Pd(allyl)Cl]2Allylpalladium(II) chloride dimerA versatile and cost-effective Pd(II) source.[3]
Pd2(dba)3Tris(dibenzylideneacetone)dipalladium(0)An air-stable Pd(0) source, widely used in cross-coupling.[4]
XPhos Pd G3XPhos Palladacycle Gen. 3An air- and moisture-stable precatalyst with a broad substrate scope.[5]
tBuBrettPhos Pd G3tBuBrettPhos Palladacycle Gen. 3Effective for coupling with primary amines and challenging substrates.[6]
Ligands: The Key to Reactivity and Selectivity

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7] For challenging substrates like pyrazolo[3,4-b]pyrazines, specialized biarylphosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[5]

LigandCommon NameRecommended For
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA general and highly effective ligand for a wide range of amines.[7][8]
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften a good choice for secondary amines.[5]
BrettPhos2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylEffective for primary amines.[5]
tBuBrettPhosCan be necessary for particularly challenging couplings.[6]
IPr1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneAn N-heterocyclic carbene ligand that can be superior to phosphines in some cases.
The Role of the Base: Activating the Amine

The base plays a crucial role in deprotonating the amine nucleophile, allowing it to coordinate to the palladium center.[9][10] Strong, non-nucleophilic bases are typically used. However, for substrates with base-sensitive functional groups, a weaker base may be necessary.

BaseChemical NameStrengthNotes
NaOtBuSodium tert-butoxideStrongMost commonly used and highly effective.[4][5]
KOtBuPotassium tert-butoxideStrongSimilar to NaOtBu, can sometimes offer improved results.[8]
LHMDSLithium bis(trimethylsilyl)amideStrongA good choice for unprotected NH-heterocycles.[6]
Cs2CO3Cesium carbonateModerateUseful for substrates with base-sensitive functional groups.[4]
K3PO4Potassium phosphateModerateA milder alternative to carbonate bases.[11]
Solvent Selection: Ensuring Solubility and Stability

The solvent must be anhydrous and degassed to prevent catalyst deactivation. Aprotic solvents with high boiling points are generally preferred to ensure the solubility of all reaction components and to allow for elevated reaction temperatures.

SolventBoiling Point (°C)Key Considerations
Toluene111A common and effective solvent for Buchwald-Hartwig reactions.[3]
1,4-Dioxane101Another widely used solvent, good for a broad range of substrates.[3]
tert-Butanol (t-BuOH)82Can be beneficial, especially when using tert-butoxide bases.
Dimethylacetamide (DMAc)165A polar aprotic solvent that can be useful for challenging couplings.[4]

Visualizing the Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide AmineCoord Amine Coordination PdII_halide->AmineCoord HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ AmineCoord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a general starting point for the Buchwald-Hartwig amination of a halo-pyrazolo[3,4-b]pyrazine derivative. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of a Chloro-pyrazolo[3,4-b]pyrazine

This protocol is a good starting point for less reactive aryl chlorides.

Protocol_Workflow start Start reagents Combine Halo-pyrazolo[3,4-b]pyrazine, Amine, Base, and Solvent start->reagents degas Degas the Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Pd Precatalyst and Ligand (under inert atmosphere) degas->catalyst reaction Heat Reaction Mixture (e.g., 80-120 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2. General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Chloro-pyrazolo[3,4-b]pyrazine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the chloro-pyrazolo[3,4-b]pyrazine (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed toluene (5 mL) via syringe.

  • In a separate vial, weigh the XPhos Pd G3 (0.02 mmol) and add it to the reaction mixture under a positive flow of inert gas.

  • Seal the vial tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amino-pyrazolo[3,4-b]pyrazine derivative.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[7][8]

Materials:

  • Bromo-pyrazolo[3,4-b]pyrazine derivative (0.25 mmol)

  • Amine (0.3 mmol)

  • Pd(OAc)2 (0.025 mmol, 10 mol%)

  • X-Phos (0.025 mmol, 10 mol%)

  • KOt-Bu (0.35 mmol)

  • Anhydrous, degassed 1,4-dioxane (2 mL)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To the microwave reaction vial, add the bromo-pyrazolo[3,4-b]pyrazine (0.25 mmol), amine (0.3 mmol), Pd(OAc)2 (0.025 mmol), X-Phos (0.025 mmol), and KOt-Bu (0.35 mmol).

  • Add the anhydrous, degassed 1,4-dioxane (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalystUse a precatalyst; ensure anhydrous and oxygen-free conditions.[5]
Poor substrate reactivitySwitch from a chloro to a bromo or iodo derivative if possible.[5] Increase catalyst loading and/or temperature.
Inappropriate ligandScreen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).[5]
Catalyst inhibitionIncrease ligand-to-metal ratio; consider a more sterically hindered ligand.
Side Reactions Hydrodehalogenation (reduction of the starting material)Use a less polar solvent; ensure the base is completely dry.[5]
Homocoupling of the amine or aryl halideLower the reaction temperature; optimize catalyst loading.[5]
Incomplete Conversion Insufficient reaction time or temperatureIncrease reaction time and/or temperature. Consider switching to microwave heating.
Reversible reactionEnsure a sufficient excess of the amine and base.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of amino-pyrazolo[3,4-b]pyrazine derivatives. While the electron-deficient and nitrogen-rich nature of this scaffold presents certain challenges, a rational approach to the selection of the palladium precatalyst, ligand, base, and solvent can lead to successful C-N bond formation. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to develop efficient and high-yielding amination reactions for this important class of heterocycles, thereby accelerating the discovery of new therapeutic agents.

References

  • Anisimov, A. V., et al. (2022). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 12(1), 147-157. [Link]

  • Bari, W., & Gstöttner, C. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 13(3), 569. [Link]

  • Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Journal of the American Chemical Society, 144(4), 1694-1704. [Link]

  • Gere, D., et al. (2022). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. Organometallics, 41(12), 1529-1538. [Link]

  • Anand, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society, 95(1), 77-92. [Link]

  • Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 4(5), 1527-1532. [Link]

  • Mroczkiewicz, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17973-17983. [Link]

  • Ikawa, T., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 484-487. [Link]

  • Hartwig, J. F. (2001). Effect of Base on Oxidative Addition TS. Journal of the American Chemical Society, 123(31), 7727-7737. [Link]

  • Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry, 936, 121715. [Link]

  • Slade, D. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(48), 33769-33773. [Link]

  • Slade, D. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(48), 33769-33773. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]

  • Das, S., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-23. [Link]

  • Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1006. [Link]

  • Lee, Y., et al. (2019). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 24(18), 3359. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1006. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

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Application

Scale-Up Synthesis Protocol for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine: A Continuous Flow to Batch Cascade

Target Audience: Process chemists, medicinal chemists, and drug development professionals. Application: Key divergent intermediate for the synthesis of allosteric SHP2 inhibitors (e.g., GDC-1971, TK-642) and CDK2 inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process chemists, medicinal chemists, and drug development professionals. Application: Key divergent intermediate for the synthesis of allosteric SHP2 inhibitors (e.g., GDC-1971, TK-642) and CDK2 inhibitors.

Executive Summary

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a highly valuable, privileged heterocyclic scaffold utilized extensively in the synthesis of targeted oncology therapeutics[1]. The dense functionalization—comprising a chlorine atom at C6 for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, and an iodine atom at C3 for selective Suzuki/Negishi cross-couplings—makes it an ideal divergent intermediate. This application note details a robust, self-validating kilogram-scale synthesis protocol, transitioning from a highly controlled continuous flow cascade to a regioselective batch iodination.

Mechanistic Rationale & Strategy

Continuous Flow Formylation (The Core Assembly)

The traditional batch synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine from 2,6-dichloropyrazine relies on directed magnesiation using Knochel's base (TMPMgCl·LiCl) followed by formylation with DMF to yield 3,5-dichloro-2-pyrazinecarboxaldehyde[2]. However, this aldehyde intermediate is notoriously unstable and prone to rapid degradation and oligomerization during the extended dosing times required in large-scale batch reactors[3].

To circumvent this, employs a continuous flow cascade[2]. By performing the metalation and formylation in flow, the residence time of the reactive aldehyde is strictly limited to seconds before it is directly quenched into an aqueous hydrazine solution. This completely bypasses degradation pathways, ensuring high fidelity, safety, and yield on a kilogram scale.

Regioselective Electrophilic Iodination

Once the pyrazolo[3,4-b]pyrazine core is assembled, functionalization at the C3 position is required. The pyrazole ring is the most electron-rich domain of the fused system, directing electrophilic aromatic substitution to C3. Iodination is achieved using N-iodosuccinimide (NIS)[1]. To overcome the electron-withdrawing nature of the adjacent pyrazine ring, which dampens overall nucleophilicity, tetrafluoroboric acid (HBF4) is added[4]. The strong Brønsted acid protonates the succinimide leaving group, generating a highly reactive iodonium (I+) equivalent that drives the reaction to completion at ambient temperature without inducing over-halogenation or core decomposition.

Retrosynthetic Workflow & Mechanism

SynthesisWorkflow SM 2,6-Dichloropyrazine (Starting Material) Flow1 Flow Metalation TMPMgCl·LiCl, -20 °C SM->Flow1 Int1 Magnesiated Pyrazine Intermediate Flow1->Int1 Flow2 Flow Formylation DMF, -20 °C Int1->Flow2 Int2 3,5-Dichloro-2-pyrazinecarboxaldehyde (Unstable) Flow2->Int2 Batch1 Batch Cyclization NH2NH2·H2O, 50 °C Int2->Batch1 Direct Quench (Minimizes Degradation) Core 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Stable Core) Batch1->Core Batch2 Electrophilic Iodination NIS, HBF4, MeCN, 25 °C Core->Batch2 Product 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (Final Product) Batch2->Product

Figure 1: Continuous flow formylation and batch cyclization/iodination cascade for scalable synthesis.

Scale-Up Synthesis Protocols

Protocol A: Continuous Flow Formylation and Hydrazine Cyclization

This protocol utilizes a dual-feed continuous flow reactor equipped with two T-mixers, PFA residence coils, and a batch quench vessel.

  • System Priming: Flush the continuous flow reactor with anhydrous THF to ensure moisture levels are strictly <50 ppm.

  • Flow Metalation: Pump a solution of 2,6-dichloropyrazine in THF and a solution of TMPMgCl·LiCl (1.0 M in THF/toluene) into the first T-mixer at -20 °C. Maintain a residence time of ~30 seconds to form the magnesiated intermediate[2].

  • Flow Formylation: Direct the metalated stream into a second T-mixer, introducing a stream of anhydrous DMF in THF at -20 °C.

  • Direct Quench: Route the reactor effluent directly into a batch quench vessel containing an aqueous solution of hydrazine hydrate (NH2NH2·H2O) maintained at 0–10 °C[3].

  • Thermal Maturation: Once the flow campaign is complete, heat the batch vessel to 50 °C for 2 hours to drive the cyclization of the intermediate hydrazone to the pyrazolo[3,4-b]pyrazine core.

  • Workup & Isolation: Cool the mixture to 20 °C, adjust the pH to 5-6, extract with 2-methyltetrahydrofuran (2-MeTHF), and crystallize the product from heptane.

Self-Validation (In-Process Control): HPLC analysis of the organic layer must show <1% residual 3,5-dichloro-2-pyrazinecarboxaldehyde or uncyclized hydrazone before proceeding to crystallization.

Protocol B: Regioselective Electrophilic Iodination

This step is performed in a standard glass-lined batch reactor with overhead stirring and strict temperature control.

  • Reactor Charging: To a 50 L reactor, charge 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv) and acetonitrile (15 L/kg)[4].

  • Acid Activation: Slowly add aqueous HBF4 (48% wt, ~30.0 equiv) to the suspension while maintaining the internal temperature at 20 °C[4].

  • Iodination: Portion-wise add N-iodosuccinimide (NIS, 2.0 equiv) over 1 hour, ensuring the exothermic reaction does not exceed 25 °C[1].

  • Reaction Maturation: Stir the mixture at 20–25 °C for 4–6 hours.

  • Neutralization Quench: Slowly transfer the reaction mixture into a second vessel containing a cold (5 °C) aqueous solution of sodium thiosulfate (Na2S2O3, 10% wt) to neutralize unreacted NIS and quench the acid.

  • Isolation: Filter the resulting precipitated product. Wash the filter cake sequentially with water and cold acetonitrile. Dry under vacuum at 45 °C to constant weight.

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 155.0) is <0.5% relative to the product peak (m/z 281.0)[5].

Quantitative Data & Analytical Characterization

ParameterIntermediate: 6-Chloro-1H-pyrazolo[3,4-b]pyrazineFinal Product: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
Appearance Light brown/yellow solid[6]Yellow solid[5]
Typical Yield 68–72% (from 2,6-dichloropyrazine)78–92%[5]
LC-MS (ESI+) m/z 155.0[M+H]+m/z 281.0 [M+H]+[5]
1H NMR (500 MHz, CD3OD) δ 8.58 (s, 1H), 8.34 (s, 1H)[6](500 MHz, DMSO-d6) δ 14.65 (s, 1H), 8.70 (s, 1H)[5]
Purity (HPLC) > 98.5% (AUC)> 99.0% (AUC)

Troubleshooting & Critical Process Parameters (CPPs)

  • Moisture in Flow System: Knochel's base (TMPMgCl·LiCl) is highly moisture-sensitive. Failure to flush the THF/toluene lines with anhydrous solvent (<50 ppm H2O) will result in premature quenching of the base, leading to unreacted 2,6-dichloropyrazine recovery.

  • Hydrazine Quench Temperature: The initial quench is exothermic. The batch vessel must be strictly maintained at 0–10 °C during the continuous flow collection. Elevated temperatures during the quench phase promote intermolecular side reactions of the aldehyde before the hydrazone can form[3].

  • Iodination Stalling: If the iodination stalls at 80-90% conversion, do not increase the temperature, as this can lead to core decomposition. Instead, verify the acid concentration and add an additional 0.1 equivalents of HBF4 and 0.1 equivalents of NIS to push the reaction to completion[4].

Sources

Method

Application Note: Orthogonal Functionalization of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine in PROTAC Linker Design

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application Area: Targeted Protein Degradation (TPD), PROTAC Synthesis, Rigidified Scaffold Design Executive Summary Proteolysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application Area: Targeted Protein Degradation (TPD), PROTAC Synthesis, Rigidified Scaffold Design

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POI)[1]. Traditionally, PROTACs utilize flexible polyethylene glycol (PEG) or alkyl chains to connect the POI ligand to the E3 ligase ligand. However, highly flexible linkers often incur a massive entropic penalty upon formation of the ternary complex (POI–PROTAC–E3).

To overcome this, modern drug discovery has shifted toward rigidified linker scaffolds. 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1935196-58-9) has emerged as a premier bifunctional hub[2]. Its planar, heteroaromatic core restricts conformational freedom, while its orthogonal halogen handles (C3-I and C6-Cl) allow for highly controlled, step-wise assembly of complex PROTAC architectures, such as those targeting SHP2 or CDK2[3],[4].

Mechanistic Rationale: The Power of Orthogonal Reactivity

The strategic value of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine lies in the distinct electronic and thermodynamic properties of its functional groups. Successful incorporation into a PROTAC relies on understanding the causality behind these reactivity differences:

  • C3-Iodine (Oxidative Addition): The C-I bond is relatively weak. In the presence of a Palladium(0) catalyst, oxidative addition occurs rapidly at the C3 position. This allows for selective Suzuki-Miyaura or Sonogashira couplings at lower temperatures without disturbing the C6-Chlorine.

  • C6-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The pyrazine ring is highly electron-deficient, drawing electron density away from the C6 position. Once the C3 position is functionalized, the C6-Cl can be displaced by aliphatic amines (commonly found on E3 ligase linkers) under thermal conditions.

  • N1-Proton (Acidic NH): The pyrazole NH is acidic and can poison Palladium catalysts or undergo unwanted N-arylation. It must be transiently protected (e.g., as a tetrahydropyranyl (THP) aminal) to ensure high yields[3].

Quantitative Reactivity Profiling

Table 1: Thermodynamic and Kinetic Parameters for Orthogonal Functionalization

PositionFunctional GroupBond Dissociation Energy (BDE)Primary Reaction PathwayTypical Activation TempReagent/Catalyst Requirement
C-3 Iodine (-I)~55 kcal/molPd-Catalyzed Cross-Coupling60–80 °CPd(0) or Pd(II) precatalyst, Base
C-6 Chlorine (-Cl)~80 kcal/molSNAr or Buchwald-Hartwig100–120 °CNucleophile (1°/2° Amine), Base
N-1 Secondary AmineN/A (pKa ~10)Protection / Alkylation20–25 °CDHP, Acid Catalyst (e.g., pTSA)

Logical Workflow of PROTAC Assembly

The following diagram illustrates the logical progression of utilizing this scaffold. By protecting the N1 position first, researchers unlock the ability to sequentially attach the POI warhead and the E3 ligase recruiter.

SynthesisWorkflow A 6-Chloro-3-iodo-1H- pyrazolo[3,4-b]pyrazine B N1-THP Protection (Increases Solubility) A->B DHP, pTSA C C3-Selective Pd-Coupling (Attaches POI Ligand) B->C Pd(0), Boronic Acid D C6-SNAr / Cross-Coupling (Attaches E3 Ligand Linker) C->D Amine/Alkoxide, Heat E TFA Deprotection (Final PROTAC) D->E Acidic Cleavage

Caption: Step-wise orthogonal functionalization workflow of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating. Each step includes specific analytical checkpoints to ensure the causality of the reaction holds true before proceeding.

Step 1: N1-THP Protection

Causality: Masking the acidic pyrazole NH prevents Pd-catalyst poisoning and drastically increases the scaffold's solubility in organic solvents like dichloromethane (DCM).

  • Reaction Setup: Dissolve 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 eq, e.g., 3.0 mmol) in anhydrous DCM (15 mL) under an inert atmosphere[3].

  • Reagent Addition: Successively add 3,4-Dihydro-2H-pyran (DHP) (3.0 eq) and p-toluenesulfonic acid monohydrate (pTSA) (0.3 eq)[3].

  • Execution: Stir the mixture at room temperature. The suspension will become homogeneous and darken over 10–30 minutes as the THP-aminal forms.

  • Self-Validation Checkpoint:

    • TLC (Hexanes/EtOAc): The product will exhibit a significantly higher Rf​ value than the starting material due to the loss of the polar N-H hydrogen bond donor.

    • LC-MS: Look for the [M+H]+ peak corresponding to the THP adduct. The isotopic pattern must show a 3:1 ratio (indicative of one 35Cl and 37Cl atom), confirming the halogen handles remain intact.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 2: C3-Selective Suzuki-Miyaura Coupling

Causality: The weak C-I bond undergoes oxidative addition at 80 °C. By using a mild base ( K2​CO3​ ), the C6-Cl bond remains unactivated, ensuring strictly regioselective attachment of the POI ligand (e.g., an SHP2 or CDK2 inhibitor warhead)[4],[5]. Note: When selecting a POI ligand, reversible binders are preferred, as covalent binders can inhibit the catalytic turnover required for PROTAC efficacy[6].

  • Reaction Setup: Combine the THP-protected scaffold (1.0 eq), the POI-boronic acid/ester (1.1 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Purge the vessel with Nitrogen for 5 minutes.

  • Execution: Heat the reaction to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint:

    • LC-MS: The mass of the iodine atom (126.9 Da) will be replaced by the mass of the POI ligand. Critical: The 3:1 Chlorine isotopic pattern must still be present. If it is absent, over-coupling at the C6 position has occurred (likely due to excessive heat or too strong a base).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: C6-Nucleophilic Aromatic Substitution (SNAr)

Causality: With the C3 position occupied, the electron-deficient pyrazine ring allows the C6-Cl to be displaced by the primary or secondary amine of the E3 ligase linker (e.g., a CRBN-targeting pomalidomide-PEG-amine)[1].

  • Reaction Setup: Dissolve the C3-coupled intermediate (1.0 eq) and the E3-linker-amine (1.2 eq) in N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA acts as a non-nucleophilic proton sponge.

  • Execution: Heat to 110 °C for 12 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Complete disappearance of the 3:1 Chlorine isotopic pattern. The new [M+H]+ will correspond to the fully assembled, THP-protected PROTAC.

Step 4: Global Deprotection
  • Execution: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the THP group.

  • Purification: Remove volatiles under reduced pressure and purify the final PROTAC via preparative HPLC.

Validating the Biological Pathway

Once synthesized, the rigidified PROTAC must successfully induce the formation of the ternary complex. The pyrazolo[3,4-b]pyrazine core minimizes the entropic cost of bringing the POI and the E3 ligase into proximity, facilitating rapid poly-ubiquitination and subsequent degradation by the 26S proteasome[7].

PROTACMechanism P PROTAC Molecule (Rigid Pyrazolo-pyrazine core) TC Ternary Complex (POI - PROTAC - E3) P->TC Binds POI Protein of Interest (e.g., SHP2, CDK2) POI->TC Recruited E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->TC Recruited UB Poly-Ubiquitination TC->UB E2 Transfer DEG 26S Proteasome Degradation UB->DEG Recognition

Caption: Biological mechanism of action for the assembled PROTAC driving targeted protein degradation.

References

  • 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | C5H2ClIN4 , PubChem,[Link]

  • SHP2 phosphatase inhibitors and methods of use thereof (US10934302B1)
  • cdk2 inhibitors (US Patent App. 18/003,111) , Justia Patents,[Link]

  • PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase Is Inhibited by Covalent Binding , PubMed (ACS Chem Biol.),[Link]

  • The PROTAC technology in drug development , PMC - NIH,[Link]

  • Proteolysis targeting chimera , Wikipedia, [Link]

Sources

Application

Palladium-Catalyzed Iodination of Pyrazolo[3,4-b]pyrazine Scaffolds: An Application and Protocol Guide

Introduction: The Significance of Halogenated Pyrazolo[3,4-b]pyrazines in Drug Discovery The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Halogenated Pyrazolo[3,4-b]pyrazines in Drug Discovery

The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to applications in oncology, virology, and neurology. The strategic introduction of a halogen atom, particularly iodine, onto this scaffold serves as a powerful tool for drug development professionals. An iodine substituent can act as a "handle" for further molecular elaboration through various cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the iodine atom itself can enhance the biological activity of the parent molecule through specific halogen bonding interactions with target proteins.

This application note provides a comprehensive guide to the palladium-catalyzed iodination of pyrazolo[3,4-b]pyrazine scaffolds, a modern and efficient method for the regioselective introduction of iodine. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss key considerations for successful implementation in a research and development setting.

Mechanism and Rationale: The Catalytic Cycle of Directed C-H Iodination

The palladium-catalyzed iodination of pyrazolo[3,4-b]pyrazines typically proceeds via a directed C-H activation mechanism. The nitrogen atoms within the pyrazine ring can act as directing groups, coordinating to the palladium catalyst and bringing it into close proximity to a specific C-H bond. This chelation assistance is crucial for achieving high regioselectivity, a significant advantage over traditional electrophilic aromatic substitution methods which often yield mixtures of isomers with electron-deficient heterocycles.

The generally accepted catalytic cycle can be visualized as follows:

Palladium-Catalyzed C-H Iodination cluster_cycle Catalytic Cycle Pyrazolo[3,4-b]pyrazine Pyrazolo[3,4-b]pyrazine A Coordination & C-H Activation Pyrazolo[3,4-b]pyrazine->A Pd(II) Precatalyst Pd(II) Precatalyst Pd(II) Precatalyst->A Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS) C Oxidative Addition Iodinating Agent (e.g., NIS)->C B Palladacycle Intermediate A->B Concerted Metalation-Deprotonation B->C + Iodinating Agent D Reductive Elimination C->D Formation of Pd(IV) species D->A Product Release & Catalyst Regeneration Iodinated Pyrazolo[3,4-b]pyrazine Iodinated Pyrazolo[3,4-b]pyrazine D->Iodinated Pyrazolo[3,4-b]pyrazine

Figure 1: Proposed catalytic cycle for the palladium-catalyzed C-H iodination of pyrazolo[3,4-b]pyrazine.

The key steps in this cycle are:

  • Coordination and C-H Activation: The pyrazolo[3,4-b]pyrazine substrate coordinates to the Pd(II) catalyst. Subsequently, a C-H bond on the pyrazine ring is activated, typically through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate. This is often the rate-determining and selectivity-determining step.

  • Oxidative Addition: The iodinating agent, such as N-iodosuccinimide (NIS), undergoes oxidative addition to the Pd(II) center of the palladacycle, forming a Pd(IV) intermediate.

  • Reductive Elimination: The C-I bond is formed through reductive elimination from the Pd(IV) center, releasing the iodinated pyrazolo[3,4-b]pyrazine product and regenerating a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle.

The choice of catalyst, ligand, solvent, and iodine source are critical for the efficiency and selectivity of this process. The electron-deficient nature of the pyrazolo[3,4-b]pyrazine scaffold often necessitates the use of electron-rich ligands to facilitate the C-H activation step.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentRecommended SpecificationsSupplier (Example)
Pyrazolo[3,4-b]pyrazine SubstrateAs per user's synthetic routeCommercially available or synthesized in-house
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisSigma-Aldrich, Strem Chemicals
Ligand (e.g., XPhos, SPhos)≥98%Commercially available
N-Iodosuccinimide (NIS)≥98%Acros Organics, TCI
Solvent (e.g., Acetonitrile, Dioxane)Anhydrous, ≥99.8%Sigma-Aldrich
Base (e.g., K₂CO₃, Cs₂CO₃)Anhydrous, ≥99%Fisher Scientific
Inert GasArgon or Nitrogen, high purityLocal supplier
Reaction VesselsSchlenk tubes or microwave vialsChemglass, Biotage
Magnetic Stirrer/HotplateStandard laboratory gradeIKA, Heidolph
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄Merck
Column Chromatography SystemSilica gel, 40-63 µmTeledyne ISCO, Biotage
NMR Spectrometer≥400 MHzBruker, JEOL
Mass SpectrometerLC-MS or GC-MSAgilent, Waters

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Iodination of a Generic Pyrazolo[3,4-b]pyrazine

This protocol is a general starting point and may require optimization for specific substrates.

G Experimental Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Iodinated Product analysis->end

Figure 2: General experimental workflow for the palladium-catalyzed iodination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrazolo[3,4-b]pyrazine substrate (1.0 equiv.), palladium(II) acetate (0.05-0.10 equiv.), and the desired ligand (0.10-0.20 equiv.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add N-iodosuccinimide (1.2-2.0 equiv.) and an anhydrous base such as potassium carbonate (2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile or 1,4-dioxane) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and place it in a preheated oil bath or microwave reactor. Heat the reaction mixture at 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified iodinated pyrazolo[3,4-b]pyrazine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Results and Discussion

The palladium-catalyzed iodination of pyrazolo[3,4-b]pyrazines is a versatile reaction that can tolerate a range of functional groups. The regioselectivity is primarily governed by the directing effect of the pyrazine nitrogens, typically favoring iodination at the C-3 or C-6 positions, depending on the substitution pattern of the starting material.

EntrySubstrateCatalyst/LigandIodine SourceSolventTemp (°C)Time (h)Yield (%)
11-Phenylpyrazolo[3,4-b]pyrazinePd(OAc)₂/XPhosNISAcetonitrile1001675
21,3-Dimethylpyrazolo[3,4-b]pyrazinePd(OAc)₂/SPhosNISDioxane1101282
31-(tert-Butyl)pyrazolo[3,4-b]pyrazinePd(OAc)₂/XPhosI₂Acetonitrile1002468
41-Phenyl-3-methylpyrazolo[3,4-b]pyrazinePd(OAc)₂/SPhosNISDioxane120 (MW)185

Table 1: Representative examples of palladium-catalyzed iodination of pyrazolo[3,4-b]pyrazine scaffolds. Yields are for isolated, purified products.

Troubleshooting and Key Considerations
  • Low Conversion: If low conversion is observed, consider increasing the reaction temperature, reaction time, or the loading of the catalyst and ligand. The choice of a more electron-rich ligand can also be beneficial.

  • Poor Regioselectivity: If a mixture of regioisomers is obtained, screening different ligands and solvents may improve selectivity. In some cases, blocking a more reactive C-H position with a removable group may be necessary.

  • Decomposition of Starting Material: If the starting material degrades, a lower reaction temperature or a milder base should be employed.

  • Inert Atmosphere: Strict adherence to an inert atmosphere is critical for the stability and activity of the palladium catalyst.

Conclusion

The palladium-catalyzed direct C-H iodination of pyrazolo[3,4-b]pyrazine scaffolds represents a powerful and efficient strategy for the synthesis of valuable building blocks in drug discovery. This method offers high regioselectivity, good functional group tolerance, and operational simplicity. The provided protocols and guidelines serve as a robust starting point for researchers to implement this methodology in their synthetic campaigns, enabling the rapid diversification of this important heterocyclic core. Further optimization for specific substrates will undoubtedly lead to even broader applications of this versatile transformation.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Nikishkin, N., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2589-2608. [Link]

  • Knochel, P., & Perea, J. J. A. (2016). Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles: Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. Angewandte Chemie International Edition, 55(40), 12340-12343. [Link]

  • Giri, R., Chen, X., & Yu, J.-Q. (2005). Palladium-catalyzed asymmetric iodination of unactivated C–H bonds under mild conditions. Angewandte Chemie International Edition, 44(14), 2112-2115. [Link]

  • Sun, C.-L., Li, B.-J., & Shi, Z.-J. (2011). Direct C–H Transformation via Iron Catalysis. Chemical Reviews, 111(3), 1293–1314. [Link]

Technical Notes & Optimization

Troubleshooting

purification techniques for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine synthesis mixtures

Technical Support Center: Purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine. This compound is a critical intermediate in the synthesis of advanced therapeutics, such as the SHP2 inhibitor GDC-1971 (migoprotafib)[1][2]. The purification of this nitrogen-rich, halogenated heterocycle presents unique challenges, from managing complex reaction workups to removing persistent impurities.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and yield.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems encountered during the workup and purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine synthesis mixtures.

Question 1: My reaction workup is problematic. Upon adding aqueous acid, I observe the formation of red-colored precipitates, making extraction difficult. What is causing this and how can I improve the workup?

Answer:

This is a known issue when purifying 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, particularly from syntheses involving organometallic intermediates (e.g., Grignard or lithiated species)[1].

  • Causality: The formation of red precipitates during an acidic aqueous workup is often due to a complex mixture of side products and the pH-dependent instability of the pyrazolopyrazine core[1]. Direct quenching with strong mineral acids can lead to degradation and the precipitation of magnesium or lithium salts along with organic byproducts, trapping the desired product and complicating phase separation.

  • Recommended Solution: Chelating Agent Quench Instead of a standard acid quench, a preferred industrial method is to use a chelating agent like citric acid. A 10 wt % aqueous citric acid solution effectively removes magnesium byproducts by forming highly water-soluble magnesium citrate, especially when the final pH is controlled to around 4[1].

    Workflow Insight:

    • Cool the reaction mixture (e.g., to 0-10 °C) before quenching.

    • Slowly add a 10 wt % aqueous citric acid solution to the reaction mixture with vigorous stirring, maintaining the temperature.

    • Monitor the pH, aiming for a final pH of 4-5.

    • This should result in a clean biphasic mixture, allowing for efficient extraction of the product into an organic solvent like ethyl acetate or dichloromethane.

Question 2: I am struggling to separate the product from non-polar impurities, especially the starting material 2,6-dichloropyrazine, using column chromatography. What conditions do you recommend?

Answer:

Separating structurally similar, non-polar compounds requires careful optimization of your chromatography conditions. The key is to find a solvent system that provides sufficient resolution between your product and the impurities.

  • Causality: 2,6-dichloropyrazine is significantly less polar than the product due to the lack of the N-H group on the pyrazole ring. This difference in polarity is the basis for separation on normal-phase silica gel. If the eluent is too polar, both compounds will move too quickly up the column, resulting in poor separation. If it's not polar enough, the product may not elute effectively.

  • Recommended Solution: Flash Column Chromatography Silica gel is the recommended stationary phase for this separation[3][4].

    • Develop a Solvent System with TLC: Before running the column, always determine the best solvent system using Thin-Layer Chromatography (TLC)[4]. The ideal system should give your product an Rf value of approximately 0.25-0.35[3].

    • Recommended Starting Solvent Systems:

      • Hexanes/Ethyl Acetate (e.g., start with a 4:1 ratio and gradually increase the polarity).

      • Dichloromethane/Methanol (e.g., start with 100% DCM and slowly add MeOH from 0.5% to 2%).

    • Column Packing and Loading: Use the "wet slurry" method to pack your column to avoid air bubbles and channeling, which degrade separation efficiency[3]. Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often provides superior resolution compared to liquid loading.

    ParameterRecommendationRationale
    Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation of moderately polar compounds[4].
    Mobile Phase Hexanes/Ethyl Acetate or DCM/MeOHOffers good selectivity for this class of compounds. Gradient elution is recommended.
    Loading Method Dry Loading (adsorbed on silica)Prevents band broadening and improves separation of closely eluting spots.
    Product Rf (TLC) ~0.3Provides the optimal balance between retention and elution time on the column[3].

Question 3: My product appears pure by TLC, but NMR analysis shows minor impurities. How can I achieve the highest purity (e.g., >98%) for analytical standards or downstream applications?

Answer:

For removing trace or isomeric impurities that co-elute during chromatography, recrystallization is the most powerful technique. It leverages differences in solubility between the product and impurities in a specific solvent at different temperatures.

  • Causality: Impurities are incorporated into a crystal lattice far less readily than the main component. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a much purer form, leaving the impurities behind in the solvent (mother liquor)[5].

  • Recommended Solution: Systematic Recrystallization

    • Solvent Screening: The key is finding a suitable solvent or solvent pair. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Potential Solvents for Pyrazolopyrazines: Based on analogous heterocyclic systems, consider the following:

      • Single Solvents: Dioxane, Ethanol, Isopropanol, Acetonitrile[6][7].

      • Solvent Pairs: If a single solvent is not ideal, use a pair. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol, THF) and then slowly add a "poor" solvent (e.g., water, hexanes) until turbidity persists. Re-heat to clarify and then cool slowly.

    • Execution:

      • Dissolve the impure solid in the minimum amount of boiling solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Question 4: My product yield is low after column chromatography, and I suspect it is sticking to the silica gel. Is this common for halogenated heterocycles?

Answer:

Yes, nitrogen-rich heterocycles can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to tailing, irreversible adsorption, and even degradation[8]. The presence of halogens can sometimes exacerbate this issue through other interactions[8].

  • Causality: The basic nitrogen atoms in the pyrazolopyrazine core can form strong hydrogen bonds or acid-base interactions with the acidic silica surface. This can lead to significant product loss on the column.

  • Recommended Solutions:

    • Deactivate the Silica: Before use, you can treat the silica gel. A common method is to add a small amount of a volatile base, like triethylamine (~0.5-1%), to the eluent. This neutralizes the acidic sites on the silica, preventing the product from sticking.

    • Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina. However, you must re-optimize the solvent system using TLC with alumina plates first.

    • Flush the Column: After your product has eluted, flush the column with a much more polar solvent (e.g., 10% Methanol in DCM) to see if any remaining material is recovered. This can help diagnose if the product was indeed sticking to the column.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine? Pure 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is typically a solid at room temperature.[9] Its molecular formula is C₅H₂ClIN₄, with a molecular weight of approximately 280.45 g/mol [10]. Commercial suppliers often list the purity as ≥97% or ≥98%[11][12].

Q2: How should I store the purified compound? To ensure long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are typically 2-8°C[9]. This prevents potential degradation from light, moisture, and air.

Q3: What are the expected spectroscopic data for the pure compound? While a full spectrum is not available in the search results, based on the structure and related compounds, one can expect:

  • ¹H NMR: A signal in the aromatic region for the single proton on the pyrazine ring, and a broad signal for the N-H proton of the pyrazole ring. The exact chemical shifts would depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).

  • ¹³C NMR: Five distinct signals for the five carbon atoms in the heterocyclic core.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass (C₅H₂ClIN₄ ≈ 279.90 m/z for the most abundant isotopes)[10]. The isotopic pattern for one chlorine and one iodine atom will be characteristic.

Standardized Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) that provides an Rf of ~0.3 for the product.

  • Column Preparation: Select a column of appropriate size (a good rule of thumb is a 20-50:1 ratio of silica gel weight to crude product weight)[3]. Clamp it vertically.

  • Packing: Plug the bottom of the column with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed[4]. Add another layer of sand on top.

  • Sample Loading (Dry Method): Dissolve your crude product (e.g., 1 g) in a minimal volume of a suitable solvent (e.g., 5 mL of DCM). Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Carefully add the eluent to the column. Begin elution using gentle air pressure ("flash" chromatography).

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., isopropanol) in which your product has high solubility when hot and low solubility when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.

  • Add Solvent to Dissolve: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purification Workflow Diagram

This diagram outlines the decision-making process for purifying the crude product of a 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine synthesis.

Purification_Workflow Crude Crude Reaction Mixture (Post-Workup) TLC_Analysis Analyze by TLC/LCMS Crude->TLC_Analysis Decision1 Assess Impurity Profile TLC_Analysis->Decision1 Column_Chromatography Flash Column Chromatography (e.g., Hex/EtOAc) Decision1->Column_Chromatography Significant non-polar & baseline impurities Recrystallization1 Recrystallization (e.g., from Isopropanol) Decision1->Recrystallization1 Minor impurities, product is major component Purity_Check1 Check Purity (NMR, LCMS) Column_Chromatography->Purity_Check1 Purity_Check2 Check Purity (NMR, LCMS) Recrystallization1->Purity_Check2 Decision2 Purity > 98%? Purity_Check1->Decision2 Purity_Check2->Decision2 Final_Product Pure Product (Store at 2-8°C under N2) Decision2->Final_Product Yes Repurify Repurify if needed Decision2->Repurify No Repurify->Recrystallization1

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in Functionalized Pyrazolo[3,4-b]pyrazines

Welcome to the Technical Support Center for the NMR characterization of functionalized pyrazolo[3,4-b]pyrazines. This guide is designed for researchers, analytical chemists, and drug development professionals dealing wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the NMR characterization of functionalized pyrazolo[3,4-b]pyrazines. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with severe spectral crowding.

Functionalized pyrazolo[3,4-b]pyrazines are nitrogen-rich, highly electron-deficient bicyclic heteroaromatics. Due to the strong electron-withdrawing nature of the core, both the core protons (e.g., H-5, H-6) and the protons of aromatic substituents (e.g., 1-phenyl or 6-aryl groups) frequently resonate in a highly congested chemical shift window (7.5–9.0 ppm)[1]. This guide provides field-proven, self-validating methodologies to resolve these overlaps, ensuring high-confidence structural elucidation.

Diagnostic Workflow

NMR_Troubleshooting Start 1H NMR Spectrum Shows Peak Overlap Decision Identify Source of Overlap Start->Decision Multiplets J-Coupling Multiplets (e.g., Aryl substituents) Decision->Multiplets Complex Splitting Mixtures Mixture / Impurities (e.g., Isomers/Byproducts) Decision->Mixtures Multiple Species Accidental Accidental Equivalence (Similar electronic environment) Decision->Accidental Same Chemical Shift PSYCHE 1D PSYCHE Pure Shift NMR (Collapses multiplets to singlets) Multiplets->PSYCHE DOSY 2D DOSY NMR (Separates by diffusion coefficient) Mixtures->DOSY Hetero2D 2D HSQC / HMBC (Disperses into 13C dimension) Accidental->Hetero2D ASIS Solvent Titration (ASIS) (Alters solvation shell) Accidental->ASIS Resolved High-Resolution Resolved Spectrum PSYCHE->Resolved DOSY->Resolved Hetero2D->Resolved ASIS->Resolved

Troubleshooting workflow for resolving NMR peak overlap in pyrazolo[3,4-b]pyrazines.

FAQ & Troubleshooting Guide

Q1: My 1D ¹H NMR spectrum shows a massive multiplet blob between 7.5 and 8.5 ppm. I cannot integrate the pyrazine core protons separately from the phenyl substituent protons. What is the most efficient way to resolve this? A1: The overlap is caused by the combination of accidental chemical shift equivalence and extensive homonuclear J-coupling. The most efficient solution is a 1D PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment[2]. Causality: PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with magnetic field gradients to suppress homonuclear scalar couplings ( JHH​ ). This collapses all multiplets into sharp singlets, effectively removing the line-broadening caused by spin-spin splitting. By reducing the peak width, the singlets of the core protons will visually separate from the phenyl protons, allowing for accurate integration and assignment.

Q2: I am synthesizing 6-chloro-1H-pyrazolo[3,4-b]pyrazine, and my spectrum shows trace impurities that overlap with my main product. I cannot separate them by column chromatography. How can I confirm which peaks belong to the product? A2: When dealing with inseparable mixtures or co-eluting impurities in continuous flow or batch syntheses of pyrazolo[3,4-b]pyrazines[3], use 2D DOSY (Diffusion-Ordered Spectroscopy) [4]. Causality: DOSY separates NMR signals based on the translational diffusion coefficient ( D ) of the molecules in solution. Since the product and the impurity likely have different hydrodynamic radii (e.g., a starting material like 2,6-dichloropyrazine vs. the bicyclic product), they will diffuse at different rates. The 2D DOSY plot will display the chemical shifts on the x-axis and the diffusion coefficients on the y-axis, virtually "chromatographing" the mixture inside the NMR tube.

Q3: The aliphatic substituents on the pyrazole ring (e.g., N1-isopropyl) are overlapping with residual solvent peaks (like DMSO or water). How can I assign them without changing the solvent? A3: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. Causality: While the ¹H signals may overlap with the solvent, the ¹³C chemical shifts of your aliphatic substituents will be drastically different from the solvent's ¹³C shift (e.g., DMSO-d6 is at 39.5 ppm). HSQC correlates the ¹H spins directly to their attached ¹³C spins. By looking at the 2D contour plot, the overlapping proton signals are dispersed along the much wider ¹³C dimension (~200 ppm range), allowing unambiguous assignment.

Standardized Experimental Protocols

Protocol 1: 1D PSYCHE Pure Shift NMR Acquisition

Purpose: To collapse ¹H multiplets into singlets for resolving heavily overlapped aromatic regions[2].

  • Sample Preparation: Prepare a high-concentration sample (15–20 mg) of the pyrazolo[3,4-b]pyrazine derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). High concentration is required because PSYCHE has lower intrinsic sensitivity (~1-10%) compared to standard ¹H NMR.

  • Probe Tuning & Shimming: Insert the sample, tune the probe, and perform rigorous 3D shimming. Pure shift NMR is highly sensitive to magnetic field inhomogeneities.

  • Parameter Setup: Load the psyche pulse sequence (e.g., on Bruker instruments). Set the spectral width to cover the entire proton range (typically 10-12 ppm).

  • Chirp Pulse Calibration: Set the flip angle ( β ) of the chirp pulse. A typical value is 15° to 20°. A lower flip angle yields higher spectral purity (fewer artifacts) but a lower signal-to-noise ratio.

  • Acquisition: Set the number of scans (NS) to at least 32 or 64 to compensate for the sensitivity drop. Execute the experiment.

  • Processing: Use the specific pure shift processing macro (e.g., pshift in TopSpin) to reconstruct the 1D pseudo-FID from the acquired 2D data chunks. Apply a mild exponential line broadening (0.3 Hz) before Fourier transformation.

Protocol 2: 2D DOSY NMR for Mixture Analysis

Purpose: To virtually separate the pyrazolo[3,4-b]pyrazine product from impurities based on molecular size[4].

  • Temperature Equilibration: Insert the sample and allow it to equilibrate at the target temperature (e.g., 298 K) for at least 15 minutes. Convection currents will ruin a DOSY experiment.

  • Gradient Calibration: Ensure the z-gradient amplifier is properly calibrated.

  • Pulse Sequence Selection: Load a stimulated echo sequence with bipolar gradient pulses and a longitudinal eddy current delay (BPP-LED), such as ledbpgp2s.

  • Parameter Optimization:

    • Diffusion time ( Δ ): Set between 50 to 100 ms.

    • Gradient pulse length ( δ ): Optimize between 1 to 3 ms so that the signal intensity at the maximum gradient strength is attenuated to 2–5% of its initial value.

  • Acquisition: Acquire a 2D dataset with 16 to 32 gradient increments linearly spaced from 2% to 95% of the maximum gradient strength.

  • Processing: Process the data using a high-resolution DOSY fitting algorithm (e.g., mono-exponential fitting). The resulting 2D plot will separate the compounds along the F1 (diffusion) axis.

Quantitative Data Presentation

Table 1: Comparison of NMR Techniques for Resolving Peak Overlap

TechniquePrimary Mechanism of ResolutionSensitivityExperiment TimeBest Use Case for Pyrazolo[3,4-b]pyrazines
1D ¹H NMR Chemical Shift ( δ )High< 2 minsRoutine purity checks; simple derivatives.
1D PSYCHE Homonuclear Decoupling (Singlets)Low10–30 minsSevere overlap in the aromatic region (7.5–9.0 ppm).
2D HSQC ¹³C Dimension DispersionMedium15–45 minsAliphatic signals overlapping with solvent peaks.
2D DOSY Translational Diffusion ( D )Medium30–60 minsIdentifying unreacted intermediates or co-eluting impurities.
ASIS (Solvent) Solvation Shell AlterationHigh< 5 minsResolving accidentally equivalent core protons.

References

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Center for Biotechnology Information (PMC). URL:[Link]

  • Ultrahigh-Resolution NMR Spectroscopy (PSYCHE). Angewandte Chemie International Edition. URL:[Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development (ACS). URL:[Link]

  • Directly Decoupled Diffusion-Ordered NMR Spectroscopy for the Analysis of Compound Mixtures. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Troubleshooting

troubleshooting low conversion rates with CAS 1935196-58-9

Welcome to the Technical Support Center for CAS 1935196-58-9 (6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine). This portal is designed for researchers, medicinal chemists, and drug development professionals encountering low...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1935196-58-9 (6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine). This portal is designed for researchers, medicinal chemists, and drug development professionals encountering low conversion rates, poor yields, or chemoselectivity issues during late-stage functionalization of this critical heterocyclic building block.

Widely utilized in the synthesis of SGK1 inhibitors and SHP2 allosteric inhibitors (such as GDC-1971/migoprotafib)[1][2], this scaffold presents unique electronic and steric challenges. Below, we provide mechanistic root-cause analyses, validated protocols, and troubleshooting FAQs to optimize your synthetic workflows.

The pyrazolo[3,4-b]pyrazine core is a highly nitrogen-rich, electron-deficient system[3]. When attempting palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or Nucleophilic Aromatic Substitution (SNAr), researchers frequently observe stalled reactions (<30% conversion) or the rapid formation of palladium black.

The Causality of Failure:

  • 1H-Pyrazole Acidity: The unprotected pyrazole nitrogen is weakly acidic (pKa ~10–12). Under the basic conditions required for cross-coupling or SNAr, this proton is easily abstracted. The resulting anionic pyrazolopyrazine becomes highly electron-rich, which severely deactivates the 6-chloro position toward nucleophilic attack.

  • Catalyst Poisoning: The unprotected pyrazine nitrogens (N4, N7), combined with the pyrazole anion, act as strong bidentate chelators. They sequester palladium into off-cycle, catalytically inactive complexes, visually presenting as a rapid precipitation of Pd-black.

  • Chemoselectivity Conflicts: While the 3-iodo position is kinetically favored for oxidative addition by Pd(0), the 6-chloro position on the electron-deficient pyrazine ring is highly susceptible to competing side reactions if temperature and stoichiometry are not strictly controlled[1].

MechanisticFailure A CAS 1935196-58-9 (Unprotected Core) B Basic Conditions (K2CO3, DIPEA, etc.) A->B C Deprotonation of 1H-NH (Anion Formation) B->C pKa ~10-12 D Catalyst Poisoning (Pd-Black Precipitation) C->D Metal Chelation E Deactivation of C6-Cl (Sluggish SNAr) C->E Electron Enrichment

Diagram 1: Mechanistic failure pathways of unprotected CAS 1935196-58-9 under basic conditions.

Troubleshooting Guide: Cross-Coupling at the 3-Iodo Position

Q: My Suzuki coupling at the 3-iodo position stalls at 20% conversion, and I observe significant dehalogenation. How do I achieve >90% conversion?

A: The root cause is the unprotected 1H-nitrogen poisoning the catalyst and altering the electronic landscape of the ring. To achieve high conversion, you must implement a protection strategy prior to coupling. Tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups are highly effective because they not only prevent deprotonation but also introduce steric bulk that physically blocks the adjacent pyrazine nitrogens from chelating the palladium catalyst.

Self-Validating Protocol: N-Protection & Suzuki Coupling

This two-step protocol utilizes internal LCMS checks to ensure system validation before proceeding to the next step.

Step 1: N1-THP Protection

  • Setup: Suspend CAS 1935196-58-9 (1.0 eq) in anhydrous THF (0.2 M) under N2.

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction: Heat to 65°C for 4 hours.

  • Validation Check: Monitor by LCMS. The reaction is complete when the starting material mass ( [M+H]+=281 ) disappears, and the THP-protected mass ( [M+H]+=365 ) is the sole peak.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate. Use crude in the next step.

Step 2: Regioselective Suzuki Coupling (C3-Iodo)

  • Setup: Dissolve the THP-protected intermediate (1.0 eq) and your aryl boronic acid (1.1 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Catalyst & Base: Add K2CO3 (2.5 eq) and Pd(dppf)Cl2 (0.05 eq). Causality note: The bidentate dppf ligand prevents catalyst degradation better than monodentate phosphines (like PPh3) for this electron-deficient scaffold.

  • Reaction: Heat at 80°C for 6 hours. Do not exceed 80°C to prevent competing insertion into the C6-Cl bond.

  • Validation Check: LCMS should show complete consumption of the [M+H]+=365 peak.

Troubleshooting Guide: Functionalizing the 6-Chloro Position

Q: I am trying to displace the 6-chloro group with an aliphatic amine via SNAr, but the reaction requires extreme heating (>120°C) and leads to degradation. What is the optimal approach?

A: Even when protected, the 6-chloro position on the pyrazolo[3,4-b]pyrazine core can be surprisingly resistant to SNAr with weaker nucleophiles due to the resonance stabilization of the fused system. If SNAr is sluggish, switching to a Buchwald-Hartwig amination drastically lowers the required activation energy, allowing the reaction to proceed at lower temperatures with near-quantitative yields.

Quantitative Comparison of C6-Chloro Amination Strategies
MethodSubstrate StateReagents / Catalyst SystemBaseTemp (°C)Time (h)Typical Conversion (%)
Standard SNAr UnprotectedAmine (3.0 eq)DIPEA120 (MW)12< 20% (High degradation)
Optimized SNAr THP-ProtectedAmine (3.0 eq)K2CO31001660 - 70%
Buchwald-Hartwig THP-ProtectedAmine (1.2 eq), Pd2(dba)3, XantphosCs2CO3904> 95%

Table 1: Reaction conditions and conversion rates for C6-chloro amination. Buchwald-Hartwig amination on a protected substrate provides the highest thermodynamic efficiency.

Frequently Asked Questions (FAQs)

Q: How do I selectively react the 3-iodo over the 6-chloro in a one-pot sequential functionalization? A: Exploiting the differential bond dissociation energies is key. The C-I bond is significantly weaker and more reactive toward oxidative addition than the C-Cl bond. Perform your Suzuki coupling at 60–80°C using a mild base (e.g., Na2CO3). At this temperature, the C-Cl bond remains completely inert. Once the C3 position is functionalized, you can elevate the temperature to 100–110°C and add your amine nucleophile to trigger the SNAr at the C6 position.

Q: My deprotection step (removing THP) is causing the pyrazine ring to degrade. Why? A: Pyrazolo[3,4-b]pyrazines are sensitive to highly concentrated, harsh aqueous acids at elevated temperatures[2]. Avoid boiling 6N HCl. Instead, use a milder anhydrous acidic cleavage: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours. This cleanly removes the THP or SEM group without compromising the heteroaromatic core.

WorkflowDecision Start CAS 1935196-58-9 Protect Step 1: N1-Protection (THP or SEM) Start->Protect Suzuki Step 2: Suzuki Coupling (C3-Iodo, 80°C) Protect->Suzuki Pd(dppf)Cl2 SNAr Step 3: SNAr / Buchwald (C6-Chloro, 90-100°C) Suzuki->SNAr Amine Nucleophile Deprotect Step 4: Deprotection (20% TFA in DCM) SNAr->Deprotect Acidic Cleavage End Fully Functionalized Target Molecule Deprotect->End

Diagram 2: Optimized step-by-step workflow for the dual functionalization of CAS 1935196-58-9.

References

  • PubChem - 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | C5H2ClIN4 | CID 124036877. National Center for Biotechnology Information.[Link]

  • ACS Publications - Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • ACS Publications - Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development.[Link]

Sources

Optimization

safe handling and storage conditions for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Handling, Storage, and Troubleshooting Guide for Drug Development Professionals Welcome to the dedicated technical support center for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1935196-58-9). As a highly reactive h...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling, Storage, and Troubleshooting Guide for Drug Development Professionals

Welcome to the dedicated technical support center for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1935196-58-9). As a highly reactive heterocyclic building block featuring both a photo-labile iodine and a reactive chlorine atom, this compound is critical for advanced cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) in pharmaceutical synthesis.

This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and authoritative safety data to ensure high-yield syntheses and safe laboratory environments.

Compound Overview & Critical Specifications

To establish a baseline for safe handling, all quantitative physicochemical properties, storage requirements, and safety hazards are summarized below.

Physicochemical and Safety Specifications
ParameterSpecificationReference
Chemical Name 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine1[1]
CAS Number 1935196-58-91[1]
Molecular Formula C5H2ClIN42[2]
Molecular Weight 280.45 g/mol 2[2]
Appearance White to off-white powder2[2]
Storage Temperature 2-8°C (Refrigerated)1[1]
Storage Conditions Sealed, dark place, inert atmosphere3[3]
GHS Hazard Statements H302, H315, H319, H335
Signal Word Warning (GHS07)

Safe Handling & Storage Workflow

The following logical workflow illustrates the critical path for handling this moisture- and light-sensitive intermediate without compromising its structural integrity.

Workflow N1 Cold Storage (2-8°C) Inert Atmosphere N2 Equilibrate to Room Temp (in Desiccator) N1->N2 Remove from fridge N3 Open in Fume Hood (PPE: Gloves, Mask) N2->N3 Temp stabilized N4 Weigh & Transfer Target Aliquot N3->N4 Minimize exposure N5 Purge Headspace with Ar or N2 N4->N5 Post-weighing N6 Reseal Container (Parafilm/Teflon) N5->N6 Displace oxygen/moisture N7 Return to Cold Storage (Dark Place) N6->N7 Maintain integrity

Logical workflow for the safe handling and aliquoting of moisture-sensitive pyrazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my batch of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine turn from a white powder to a yellowish/brownish hue over time? A:

  • Causality: This compound features a photo-labile carbon-iodine (C-I) bond on the pyrazolo-pyrazine core. Exposure to ambient UV/visible light or atmospheric moisture triggers homolytic cleavage or oxidative degradation, releasing trace amounts of molecular iodine ( I2​ ). It is this free iodine that imparts a yellow or brown discoloration to the normally white powder 2[2].

  • Troubleshooting & Validation: To validate if the degradation has compromised your reagent's efficacy for cross-coupling, run a baseline LC-MS or TLC against a known standard. If purity drops below your acceptable threshold (typically <95%), discard the batch. Prevent this by strictly adhering to storage guidelines: keep the container sealed, in a dark place, and under an inert atmosphere at 2-8°C 1[1].

Q: During scale-up, my Suzuki/Sonogashira cross-coupling yields dropped significantly. Could handling of this intermediate be the issue? A:

  • Causality: Yes. If the reagent is removed from 2-8°C storage and opened immediately without equilibrating to room temperature, atmospheric moisture condenses directly onto the cold powder 1[1]. Water not only hydrolyzes the active halogen sites over time but also introduces moisture into your reaction mixture, which can poison sensitive palladium catalysts used in downstream cross-coupling reactions.

  • Troubleshooting & Validation: Implement a self-validating protocol where the sealed container is placed in a vacuum desiccator for 30–60 minutes prior to opening. A successful equilibration process is validated when the powder remains completely free-flowing with no visible clumping.

Q: What are the specific PPE and engineering controls required when weighing this compound? A:

  • Causality: Based on its GHS classification (Warning: GHS07), 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine carries H302, H315, H319, and H335 hazard statements . Because it is a fine powder 2[2], it can easily aerosolize during transfer. Inhalation or dermal contact can cause significant irritation to the respiratory tract, skin, and mucous membranes.

  • Troubleshooting & Validation: Handle exclusively inside a certified chemical fume hood with a face velocity of at least 100 fpm. Wear nitrile gloves, safety goggles, and a lab coat. If weighing large quantities outside a closed system, a particulate respirator (N95 or equivalent) is required to mitigate the H335 inhalation risk.

Standard Operating Procedures (SOPs)

Protocol 1: Moisture-Free Aliquoting and Inert Storage
  • Objective: Prevent moisture condensation and oxidative degradation during routine weighing.

  • Step 1: Thermal Equilibration. Transfer the sealed vial from 2-8°C storage to a vacuum desiccator. Allow 30-60 minutes for the vial to reach ambient room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture on the powder, which hydrolyzes the active functional groups.

  • Step 2: Fume Hood Transfer. Move the equilibrated vial to a certified fume hood. Ensure you are wearing appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if handling large quantities) due to its H315, H319, and H335 hazard classifications .

  • Step 3: Rapid Weighing. Open the vial and weigh the required mass using a static-free spatula. Self-Validating Step: Observe the physical state of the powder. It should remain a free-flowing white to off-white solid 2[2]. If the powder exhibits clumping or a yellowish tint, moisture ingress or photodegradation has occurred, and the batch should be re-analyzed via LC-MS before use.

  • Step 4: Headspace Purging. Insert a gentle stream of dry Argon (or Nitrogen) into the vial for 10-15 seconds. Causality: Argon is heavier than air and displaces oxygen and moisture from the headspace, preventing oxidative degradation of the photo-labile C-I bond.

  • Step 5: Sealing and Storage. Secure the cap tightly, wrap the seal with Parafilm or Teflon tape, and return immediately to 2-8°C storage in a dark environment1[1].

Protocol 2: Decontamination and Spill Management
  • Objective: Safely neutralize and remove spilled compound to prevent respiratory and dermal exposure.

  • Step 1: Containment. If spilled outside the fume hood, immediately isolate the area. Causality: Drafts can aerosolize the fine powder, spreading the H335 respiratory hazard .

  • Step 2: Wet Wiping. Do NOT dry sweep. Moisten a disposable absorbent towel with a compatible solvent (e.g., isopropanol) to gently wipe up the powder. Causality: Dry sweeping aerosolizes the compound. Wet wiping traps the particulates safely in the solvent matrix.

  • Step 3: Surface Decontamination. Wash the affected area with a mild surfactant solution, followed by a water rinse.

  • Step 4: Validation of Decontamination. Self-Validating Step: To ensure the area is fully decontaminated, perform a final wipe with a clean, solvent-dampened swab and check under a UV lamp (if the compound exhibits fluorescence) or run a rapid TLC of the swab extract. The absence of a UV-active spot confirms successful decontamination.

  • Step 5: Disposal. Place all contaminated wipes and PPE into a sealed, labeled hazardous waste container designated for halogenated organic solids.

References

  • Sigma-Aldrich. "6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | 1935196-58-9 - Properties and Pricing".
  • Chemball.
  • ChemScene. "1935196-58-9 | 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine".
  • Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Coupling with Dihalogenated Pyrazolo[3,4-b]pyrazines: A Comparative Analysis of 6-Chloro-3-iodo vs. 6-Bromo Analogs

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Core The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Core

The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active molecules investigated for therapeutic applications.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for designing targeted inhibitors and probes. The strategic functionalization of this core is paramount in drug discovery, enabling the precise tuning of a compound's pharmacological profile.

This guide focuses on a critical decision point in the synthesis of complex pyrazolo[3,4-b]pyrazine derivatives: the choice of dihalogenated starting material for sequential, site-selective cross-coupling reactions. Specifically, we will provide an in-depth comparison of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and its hypothetical, yet highly relevant, 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine analog. The selection between these two scaffolds has profound implications for reaction efficiency, selectivity, and the overall synthetic strategy.

Pillar 1: The Fundamental Principles of Halogen Reactivity in Cross-Coupling

The ability to perform selective cross-coupling reactions on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The energy barrier for this step is directly related to the C-X bond dissociation energy (BDE).

The established reactivity trend for aryl halides is:

Ar-I > Ar-OTf ~ Ar-Br >> Ar-Cl [2][3]

This trend is rooted in the decreasing strength of the C-X bond as one descends the halogen group. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition.[2] This fundamental principle is the cornerstone of designing orthogonal synthetic strategies for dihalogenated heterocycles. For both the 6-chloro-3-iodo and 6-bromo-3-iodo pyrazolopyrazines, the C-I bond at the 3-position is the most reactive site, enabling selective functionalization while leaving the C-Cl or C-Br bond at the 6-position untouched for a subsequent transformation.

Caption: Halogen reactivity trend in Pd-catalyzed cross-coupling.

Pillar 2: Comparative Analysis of Chloro-Iodo vs. Bromo-Iodo Analogs

The choice between the 6-chloro-3-iodo and 6-bromo-3-iodo analogs is a trade-off between selectivity and the reactivity of the second coupling site.

Step 1: Cross-Coupling at the C3-Iodo Position

For the initial coupling reaction, the target is the highly reactive C-I bond. In both substrates, this reaction is expected to proceed under mild conditions. The electronic influence of the halogen at the C6 position (chloro vs. bromo) is generally minimal on the reactivity of the C3-Iodo bond, allowing for consistent use of standard Suzuki or Sonogashira conditions.

Step 2: Cross-Coupling at the C6-Halogen Position

Herein lies the critical difference. After functionalizing the C3 position, the remaining C-Br or C-Cl bond is targeted.

  • 6-Bromo Analog: The C-Br bond is significantly more reactive than a C-Cl bond. This allows the second cross-coupling to be performed under relatively mild conditions, often using similar catalyst systems as the first step, albeit with higher temperatures or longer reaction times.

  • 6-Chloro Analog: The C-Cl bond is notoriously less reactive due to its high bond strength. Effecting a cross-coupling at this position typically requires more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[4]

The Decisive Factor: Orthogonality and Selectivity

The primary advantage of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine lies in its superior orthogonality . The reactivity gap between a C-I and a C-Cl bond is substantially larger than that between a C-I and a C-Br bond.

  • High Selectivity Window (Chloro-Iodo): This large difference in reactivity provides a wide operational window of reaction conditions (temperature, catalyst loading, ligand choice) where the C-I bond can be quantitatively functionalized with virtually no risk of competing reaction at the C-Cl site. This is crucial for complex syntheses where maximizing the yield of the mono-functionalized intermediate is essential.

  • Risk of Over-reaction (Bromo-Iodo): With the bromo-iodo analog, the smaller reactivity difference between C-I and C-Br increases the risk of di-functionalization, especially if the reaction is driven to completion with heat or extended reaction times.[5][6] While site-selectivity is still achievable, the process window is narrower, requiring more precise control over reaction conditions to avoid unwanted side products.

Caption: General workflow for sequential cross-coupling.

Pillar 3: Data-Driven Comparison and Experimental Protocols

Comparative Data Summary

The following table summarizes typical conditions required for Suzuki-Miyaura coupling at different C-X bonds, illustrating the principles discussed.

Position & HalogenSubstrate AnalogCoupling PartnerTypical Catalyst SystemBaseSolventTemperature (°C)Relative Reactivity
C3-Iodo Chloro-Iodo or Bromo-IodoArylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF60 - 90High
C6-Bromo Bromo-Iodo (Post-C3)Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF90 - 110Moderate
C6-Chloro Chloro-Iodo (Post-C3)Arylboronic AcidXPhos-Pd-G2/G3 or Pd₂(dba)₃ / SPhosK₃PO₄, CsFToluene, Dioxane100 - 120Low
Representative Experimental Protocols

The following protocols are designed as self-validating systems for researchers.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol is applicable to both the 6-chloro-3-iodo and 6-bromo-3-iodo analogs.

  • Reagent Preparation: In a reaction vessel, combine 6-halo-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, and purge with argon or nitrogen for 15 minutes.

  • Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Degas the solution with argon for another 10 minutes.

  • Catalyst Introduction: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv) to the vessel under a positive pressure of argon.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C3-arylated intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C6-Chloro Position (Post-C3 Functionalization)

This protocol illustrates the more forcing conditions required for the less reactive C-Cl bond.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the C3-arylated-6-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the second arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon.

  • Catalyst & Solvent Addition: Under argon, add the catalyst, such as XPhos Pd G3 (0.02 equiv), followed by anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours, monitoring for the consumption of the starting material.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the final disubstituted product.

Mechanism Visualization: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-R' oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination center aryl_halide Ar-X aryl_halide->oa_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->tm_complex product Ar-R' product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Senior Scientist's Recommendation

The choice between 6-chloro-3-iodo- and 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a strategic one, dictated by the specific goals of the synthetic campaign.

  • For Maximum Selectivity and Control: The 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is the superior choice. Its large reactivity differential between the two halogen sites provides a robust and wide processing window for the initial C3-functionalization, minimizing the risk of side products and simplifying purification. This is the recommended starting material for complex, multi-step syntheses where yield and purity of the mono-coupled intermediate are critical.

  • For Milder Second-Step Coupling: The 6-bromo-3-iodo analog may be considered if the subsequent C6-coupling partner is sensitive or if avoiding the use of specialized, often more expensive, catalyst systems for C-Cl activation is a priority. However, this choice comes with the caveat of a narrower window for selective C3-coupling and a higher intrinsic risk of over-reaction.

Ultimately, for researchers in drug development where precision, reliability, and scalability are paramount, the enhanced selectivity offered by the chloro-iodo scaffold often outweighs the challenge of the more demanding second coupling step.

References

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(2), 357–360. Available from: [Link]

  • Worrell, B. T., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(40), 12978–12989. Available from: [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. Available from: [Link]

  • Worrell, B. T., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9954–9966. Available from: [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12516–12603. Available from: [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available from: [Link]

  • Sigman, M. S., et al. (2023). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. Available from: [Link]

  • Basnet, A., et al. (2018). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2819–2824. Available from: [Link]

  • Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available from: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Bio, M. M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3291. Available from: [Link]

  • WO2016066673A1 - Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines. Google Patents.
  • Verma, A., et al. (2024). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 14(10), 6939–6947. Available from: [Link]

  • Labanauskas, L., et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2016(1), 183-199. Available from: [Link]

  • National Center for Biotechnology Information. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. PubChem. Available from: [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available from: [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1287–1302. Available from: [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available from: [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293–300. Available from: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available from: [Link]

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Comparative

A Comparative Guide to Kinase Selectivity: Pyrazolo[3,4-b]pyrazine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the resulting candidates. Among the myriad of options, the pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-d]pyrimidine ring systems have emerged as prominent "privileged scaffolds." Their structural resemblance to the endogenous ATP purine core allows them to effectively compete for the kinase hinge-binding region. This guide provides a detailed, evidence-based comparison of these two scaffolds, offering insights into their respective kinase selectivity profiles and guiding principles for their application in drug design.

At a Glance: Structural and Electronic Distinctions

The core difference between the two scaffolds lies in the arrangement of nitrogen atoms within the six-membered ring. The pyrazolo[3,4-d]pyrimidine is an isostere of adenine, a fundamental component of ATP.[1] This structural mimicry is a cornerstone of its success as a kinase inhibitor scaffold. In contrast, the pyrazolo[3,4-b]pyrazine scaffold introduces an additional nitrogen atom, altering the electronics and hydrogen bonding potential of the ring system.

Scaffolds cluster_0 Pyrazolo[3,4-b]pyrazine cluster_1 Pyrazolo[3,4-d]pyrimidine pyrazolo_b_pyrazine A Additional Nitrogen (Alters H-bonding and electronics) pyrazolo_d_pyrimidine B Adenine Isostere (Mimics ATP binding)

Caption: Core structures of Pyrazolo[3,4-b]pyrazine and Pyrazolo[3,4-d]pyrimidine.

These subtle yet significant structural and electronic differences can be exploited by medicinal chemists to fine-tune kinase selectivity.

Kinase Selectivity: A Tale of Two Scaffolds

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile and Privileged Player

The pyrazolo[3,4-d]pyrimidine scaffold is arguably the more extensively studied of the two, with numerous examples of potent and selective kinase inhibitors.[2] Its success is largely attributed to its ability to act as a bioisostere of adenine, effectively targeting the ATP-binding site of a wide range of kinases.[1]

Case Study: A Highly Selective RET Inhibitor

One notable example is the pyrazolo[3,4-d]pyrimidine-based compound 23c , a potent and selective inhibitor of the rearranged during transfection (RET) tyrosine kinase.[3][4] In a comparative study, compound 23c demonstrated significant inhibitory activity against RET kinase while showing no significant inhibition of KDR (VEGFR2) at a concentration of 1µM.[3][4] This is particularly noteworthy as off-target KDR inhibition is often associated with toxicity.[3][4]

Compound Target Kinase Selectivity Profile Reference
Compound 23c RETHighly selective for RET over KDR.[3][4]
Compound 51 BRK/PTK6Excellent selectivity with an S(35) value of 0.012 at 30 nM in a KINOMEscan® panel of 468 kinases.[5]

Case Study: A Selective BRK/PTK6 Inhibitor

Another compelling example is compound 51 , a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative that acts as a selective inhibitor of Breast Tumor Kinase (BRK/PTK6). A KINOMEscan® screen against a panel of 468 kinases at a concentration of 30 nM revealed excellent selectivity, with only 1.2% of the tested kinases being significantly inhibited.[5] This high degree of selectivity underscores the potential of the pyrazolo[3,4-d]pyrimidine scaffold for developing targeted therapies.[5]

The Pyrazolo[3,4-b]pyrazine Scaffold: An Emerging Contender with Unique Properties

While less explored than its pyrimidine counterpart, the pyrazolo[3,4-b]pyrazine scaffold has demonstrated its own unique potential for achieving high kinase selectivity. The additional nitrogen atom in the pyrazine ring can be leveraged to form distinct hydrogen bond interactions within the kinase active site, potentially leading to novel selectivity profiles.

Case Study: A Highly Selective SGK1 Inhibitor

A series of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides were developed as highly active and selective inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[6] The authors noted that the 1H-pyrazolo[3,4-b]pyrazine core was chosen to improve physicochemical properties and that these compounds retained activity at high ATP concentrations compared to their indazole counterparts, suggesting additional favorable interactions with the kinase.[6]

Case Study: A Potent and Selective TBK1 Inhibitor

More recently, a series of 1H-pyrazolo[3,4-b]pyridine derivatives (a close analog to the pyrazolo[3,4-b]pyrazine scaffold) were identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[7] The lead compound, 15y , exhibited an IC50 of 0.2 nM against TBK1 and displayed good selectivity.[7]

Compound Target Kinase Selectivity Profile Reference
14g, 14n, 21g SGK1Retained activity at high ATP concentrations, suggesting strong binding kinetics.[6]
Compound 15y TBK1IC50 of 0.2 nM and good selectivity.[7]

Experimental Workflow: Assessing Kinase Selectivity with KINOMEscan®

A robust and widely accepted method for determining the selectivity of kinase inhibitors is the KINOMEscan® platform from Eurofins DiscoverX. This technology is based on a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

KINOMEscan_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps cluster_2 Data Analysis A Kinase-tagged T7 Phage D Competition for Active Site A->D B Immobilized Ligand (on solid support) B->D C Test Compound C->D E Incubation of Components F Washing to Remove Unbound Kinase E->F G Elution of Bound Kinase F->G H Quantification by qPCR G->H I Signal Compared to DMSO Control J Calculation of % Inhibition or Kd I->J K Generation of Selectivity Profile J->K

Caption: KINOMEscan® Experimental Workflow.

Step-by-Step Methodology
  • Assay Setup : The assay is performed in a multi-well plate format. Each well contains a specific kinase tagged with T7 phage, an immobilized ligand that binds to the active site of the kinase, and the test compound at a defined concentration.[8]

  • Competitive Binding : The test compound competes with the immobilized ligand for binding to the active site of the kinase.[8]

  • Incubation : The mixture is incubated to allow the binding to reach equilibrium.[8]

  • Washing : Unbound kinase is removed by a washing step.[8]

  • Elution : The kinase that remains bound to the immobilized ligand is eluted.

  • Quantification : The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the T7 phage DNA tag.[9]

  • Data Analysis : The signal from the test compound-treated wells is compared to a DMSO control (no inhibitor). This allows for the calculation of the percentage of inhibition. For more detailed characterization, a dose-response curve is generated to determine the dissociation constant (Kd).[9]

Structural Insights into Selectivity

The selectivity of a kinase inhibitor is dictated by the subtle differences in the amino acid composition and conformation of the ATP-binding sites across the kinome. The pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-d]pyrimidine scaffolds, while both engaging the hinge region, can exploit these differences in distinct ways.

Binding_Modes cluster_0 Pyrazolo[3,4-b]pyrazine in Kinase Active Site cluster_1 Pyrazolo[3,4-d]pyrimidine in Kinase Active Site PBP Pyrazolo[3,4-b]pyrazine Hinge Binding Potential for additional H-bond with pyrazine N Substituents explore selectivity pockets PDP Pyrazolo[3,4-d]pyrimidine Classic adenine-like hinge binding N1 and N7 atoms as H-bond acceptors/donors Well-established SAR for targeting specific kinases PBP:f0->PDP:f0 Common Hinge Interaction PBP:f1->PDP:f1 Different H-bond patterns PBP:f2->PDP:f2 Substitution patterns drive selectivity

Caption: Conceptual binding modes of the two scaffolds.

The pyrazolo[3,4-d]pyrimidine scaffold typically forms two or three hydrogen bonds with the kinase hinge region, mimicking the binding of adenine. The pyrazolo[3,4-b]pyrazine, with its altered arrangement of nitrogen atoms, may engage in different hydrogen bonding patterns, which could be advantageous for targeting kinases with unconventional hinge regions or for avoiding interactions with off-target kinases.

Conclusion and Future Perspectives

Both the pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-d]pyrimidine scaffolds are valuable assets in the medicinal chemist's toolbox for the design of kinase inhibitors.

  • Pyrazolo[3,4-d]pyrimidine : This well-established, adenine-mimicking scaffold has a proven track record of producing potent and selective kinase inhibitors. Its extensive validation in the literature provides a solid foundation for structure-based design and optimization.

  • Pyrazolo[3,4-b]pyrazine : While less explored, this scaffold offers exciting opportunities for discovering inhibitors with novel selectivity profiles. The unique electronic and hydrogen-bonding properties of the pyrazine ring can be exploited to achieve selectivity for specific kinase targets that may be challenging to address with more conventional scaffolds.

The choice between these two scaffolds will ultimately depend on the specific kinase target and the desired selectivity profile. As our understanding of the human kinome continues to expand, a comprehensive and comparative profiling of these and other privileged scaffolds will be crucial for the rational design of the next generation of highly selective and effective kinase inhibitors.

References

  • Wang, C., Liu, H., Song, Z., Ji, Y., Xing, L., Peng, X., Wang, X., Ai, J., Geng, M., & Zhang, A. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544–2548. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved March 20, 2026, from [Link]

  • Sci-Hub. (n.d.). Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. Retrieved March 20, 2026, from [Link]

  • Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S.-E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(2), 93–105. [Link]

  • Sci-Hub. (n.d.). Pyrazolo[3,4- b ]quinoxalines. A new class of cyclin-Dependent kinases inhibitors. Retrieved March 20, 2026, from [Link]

  • Sun, Y., Tang, H., Wang, X., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Zhang, Y., & Wang, X. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438–1452. [Link]

  • Al-Ameen, M. A., Al-Omaimi, E. A., Al-Rashdi, A. S., Al-Busafi, M. A., Al-Abri, M. A., Al-Lawati, H. A., & Al-Harrasi, A. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 14(9), 1756–1764. [Link]

  • Harvard Medical School LINCS Project. (n.d.). Data. Retrieved March 20, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved March 20, 2026, from [Link]

  • Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S.-E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular & Cellular Proteomics, 17(4), 793–804. [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). [Image]. Retrieved March 20, 2026, from [Link]

  • Engel, J., Lategahn, J., Gutschow, M., Jo, K., & Rauh, D. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1243–1248. [Link]

  • Tang, S., Liu, Z., Wang, Z., & Gao, Y. (2024). Leveraging multiple data types for improved compound-kinase bioactivity prediction. Nature Communications, 15(1), 6983. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & El-Gamal, M. I. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery of N‑[4-(1H‑Pyrazolo[3,4‑b]pyrazin-6-yl)-phenyl]- sulfonamides as Highly Active and Selective SGK1 Inhibitors. Retrieved March 20, 2026, from [Link]

  • Chayon. (2020, March 16). Kinase 서비스 | Eurofins DiscoverX 한국 공식 파트너. Retrieved March 20, 2026, from [Link]

  • Sci-Hub. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. Retrieved March 20, 2026, from [Link]

  • El-Naggar, A. M., Al-Mahmoudy, A. M. M., El-Sayed, M. A. A., & El-Sayed, M. A. A. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 7000. [Link]

  • El-Damasy, D. A., Lee, J. A., Lee, J. A., & Keum, Y.-S. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 12(35), 22668–22683. [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., & El-Gamal, M. I. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl 4 -Induced Liver Fibrosis in Rats. Molecules, 28(5), 2296. [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Retrieved March 20, 2026, from [Link]

  • Chayon. (n.d.). KINOMEscan. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. [Image]. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. [Image]. Retrieved March 20, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved March 20, 2026, from [Link]

  • El-Gamal, M. I., Al-Said, M. S., & El-Gamal, M. I. (2020). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 13(11), 7866–7897. [Link]

  • Georgiou, M., Saxonis, N., Palaiologou, A., Lampropoulou, A., Anagnostopoulos, A. K., Pouli, N., Marakos, P., Lougiakis, N., & Tamvakopoulos, C. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 9(5), 6061–6076. [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved March 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Structure-based design of a new class of highly selective pyrazolo[3,4-d]pyrimidines based inhibitors of cyclin dependent kinase. Retrieved March 20, 2026, from [Link]

  • Sticozzi, C., Belmonte, G., Muresan, X. M., Cervellati, F., & Valacchi, G. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 10(7), 1058. [Link]

Sources

Validation

Publish Comparison Guide: Structural Activity Relationship (SAR) of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Analogs

Executive Summary In the highly competitive landscape of kinase inhibitor discovery, the selection of an optimal hinge-binding scaffold dictates the success of a drug candidate. 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of kinase inhibitor discovery, the selection of an optimal hinge-binding scaffold dictates the success of a drug candidate. 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1935196-58-9) has emerged as a privileged, bifunctional building block. It is extensively utilized in the synthesis of highly selective Serum and Glucocorticoid-regulated Kinase 1 (SGK1) inhibitors and SHP2 phosphatase allosteric modulators.

This guide provides an objective structural activity relationship (SAR) comparison between the pyrazolo[3,4-b]pyrazine scaffold and traditional alternatives (such as 3-aminoindazoles). By examining physicochemical properties, biological activity at physiological ATP concentrations, and synthetic versatility, we outline why this specific di-halogenated scaffold is a superior choice for late-stage lead optimization.

Scaffold Comparison: Pyrazolo[3,4-b]pyrazine vs. 3-Aminoindazole

Historically, 3-aminoindazoles were identified as potent hinge-binders in kinase SAR campaigns. However, they frequently suffer from severe physicochemical liabilities, most notably poor aqueous solubility and high lipophilicity (LogD), which limit their oral bioavailability and formulation potential.

The Causality of Scaffold Superiority

Transitioning from an indazole to a 1H-pyrazolo[3,4-b]pyrazine core involves replacing the benzene ring with a pyrazine ring. This introduces two critical mechanistic advantages:

  • Physicochemical Enhancement: The two additional nitrogen atoms in the pyrazine ring significantly lower the LogD of the molecule. This reduction in lipophilicity directly translates to a massive increase in aqueous solubility 1.

  • Kinetic Binding Resilience: In the ATP-binding pocket of kinases like SGK1, the pyrazine nitrogens provide an extended bidentate hydrogen-bonding network. While indazoles lose significant affinity when competing with high, physiological concentrations of ATP (e.g., 500 μM), pyrazolo[3,4-b]pyrazines retain their nanomolar potency due to these superior protein-ligand interactions 1.

Quantitative SAR Data Summary

The following table summarizes the comparative performance of these scaffolds based on established SGK1 inhibitor profiling 2.

Parameter3-Aminoindazole Core (e.g., Compound 11n)1H-pyrazolo[3,4-b]pyrazine Core (e.g., Compound 14h)
Aqueous Solubility (pH 7.4) < 0.001 mg/mL (Poor)> 0.1 mg/mL (Excellent)
Lipophilicity (LogD) HighLow
SGK1 IC₅₀ (10 μM ATP) < 15 nM< 15 nM
SGK1 IC₅₀ (500 μM ATP) > 100 nM (Significant Drop)< 35 nM (Retained Affinity)
Hinge-Binding Contacts StandardExtended (via Pyrazine N-atoms)

Biological Context: SGK1 Signaling Pathway

SGK1 is a serine/threonine kinase downstream of the PI3K signaling cascade, playing a pivotal role in cell survival, proliferation, and ion channel regulation. Inhibitors derived from the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine scaffold act as ATP-competitive antagonists, effectively shutting down the phosphorylation of downstream targets 2.

SGK1Pathway PI3K PI3K Activation mTORC2 mTORC2 Complex PI3K->mTORC2 PDK1 PDK1 Kinase PI3K->PDK1 SGK1 SGK1 (Active) mTORC2->SGK1 Phosphorylates Ser422 PDK1->SGK1 Phosphorylates Thr256 Downstream Cell Survival & Proliferation SGK1->Downstream Target Activation Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Inhibitor->SGK1 ATP-Competitive Blockade

Caption: SGK1 signaling pathway and the mechanism of action for pyrazolo[3,4-b]pyrazine inhibitors.

Synthetic Versatility & Experimental Protocols

The true power of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine lies in its orthogonal reactivity. The C3-iodo and C6-chloro positions can be sequentially functionalized without cross-reactivity, allowing for the rapid generation of diverse SAR libraries 3.

Workflow Diagram

SyntheticWorkflow A 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (Starting Scaffold) B N1-Protection (THP) Reagents: DHP, p-TsOH A->B Blocks acidic NH C Suzuki Coupling (C3-Iodo) Reagents: R-B(OH)2, Pd(dppf)Cl2 B->C Regioselective oxidative addition D SNAr Amination (C6-Chloro) Reagents: R-NH2, Base, Heat C->D Activated by pyrazine nitrogens E Global Deprotection Reagents: TFA or HCl D->E Removes THP group F Final Target Compound (e.g., SGK1/SHP2 Inhibitor) E->F Final purification

Caption: Workflow for orthogonal functionalization of the pyrazolo[3,4-b]pyrazine scaffold.

Step-by-Step Methodology (Self-Validating Protocol)
Step 1: N1-Protection (THP)

Causality: The N1-pyrazole proton is highly acidic. If left unprotected, it will poison palladium catalysts during cross-coupling or participate in unwanted N-arylation/alkylation side reactions.

  • Suspend 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 3,4-Dihydro-2H-pyran (DHP, 3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.3 eq).

  • Stir at room temperature for 10–15 minutes. The mixture will transition from a suspension to a homogeneous dark solution.

  • Validation Check: Quench with saturated aqueous NaHCO₃. Extract with DCM. Analyze the organic layer via LCMS. The reaction is complete when the starting material peak disappears and a new peak at [M-THP+H]⁺ = 281.0 appears (the THP group often fragments in the MS source, but the retention time will shift significantly) 3.

Step 2: Regioselective Suzuki-Miyaura Coupling (C3 Position)

Causality: The carbon-iodine (C-I) bond at the 3-position is significantly weaker than the carbon-chlorine (C-Cl) bond at the 6-position. This thermodynamic difference ensures strict regioselectivity, as the palladium(0) catalyst will exclusively undergo oxidative addition at the C-I bond.

  • Combine the THP-protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Cs₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by sparging with N₂ for 10 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 100 °C for 2 hours.

  • Validation Check: Perform TLC (Ethyl Acetate/Hexanes). The product spot will exhibit strong UV absorbance. LCMS should confirm the mass shift corresponding to the addition of the aryl group minus the iodine atom.

Step 3: Nucleophilic Aromatic Substitution (SNAr) at C6

Causality: The highly electronegative nitrogen atoms in the pyrazine ring withdraw electron density from the C6 position. This strongly activates the remaining C-Cl bond, making it highly susceptible to nucleophilic attack by amines or sulfonamides without the need for additional transition-metal catalysis.

  • Dissolve the C3-functionalized intermediate in DMF or NMP.

  • Add the desired amine or sulfonamide nucleophile (1.5 eq) and a base (e.g., K₂CO₃ or Pyridine, 2.0 eq).

  • Heat the reaction to 80–120 °C until completion.

  • Validation Check: LCMS will show the displacement of the chlorine isotope pattern (M / M+2 ratio of 3:1) with the desired product mass.

Step 4: Global Deprotection
  • Treat the crude intermediate with a solution of Trifluoroacetic acid (TFA) in DCM (1:1), or HBr in Acetic Acid, stirring at room temperature for 3 hours.

  • Concentrate under reduced pressure and purify via reverse-phase preparative HPLC to yield the final, highly pure kinase inhibitor.

References

  • Halland, N., Schmidt, F., Weiss, T., & Nazaré, M. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications / PubMed Central.[Link] [1]

  • Frontiers Editorial. (2022). Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. Frontiers in Pharmacology.[Link] [2]

  • Relay Therapeutics, Inc. & D.E. Shaw Research, LLC. (2019). Shp2 phosphatase inhibitors and methods of use thereof. WIPO (PCT)

Sources

Comparative

comparative stability of iodo vs chloro substituents on pyrazolo[3,4-b]pyrazine

Comparative Stability and Reactivity Guide: Iodo vs. Chloro Substituents on Pyrazolo[3,4-b]pyrazine Scaffolds The pyrazolo[3,4-b]pyrazine core is a privileged, nitrogen-rich heterocyclic scaffold that has gained immense...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability and Reactivity Guide: Iodo vs. Chloro Substituents on Pyrazolo[3,4-b]pyrazine Scaffolds

The pyrazolo[3,4-b]pyrazine core is a privileged, nitrogen-rich heterocyclic scaffold that has gained immense traction in modern medicinal chemistry, most notably in the development of allosteric SHP2 inhibitors like GDC-1971 (migoprotafib) [1] and selective SGK1 inhibitors [2]. During the synthesis of these complex molecules, scientists must functionalize the core via transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I frequently encounter the critical design choice of utilizing an iodo- versus a chloro-substituent on this scaffold. This guide provides an objective, data-driven comparison of their stability, reactivity, and practical handling, empowering drug development professionals to design highly efficient, chemoselective synthetic routes.

Mechanistic Grounding: The Halogen Trade-Off

The behavior of halogenated pyrazolo[3,4-b]pyrazines is governed by the extreme electron deficiency of the fused bicyclic system. The three nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, which fundamentally alters the carbon-halogen (C–X) bond dynamics.

The Chloro Substituent (C–Cl): Robust and Controlled The C–Cl bond possesses a high bond dissociation energy (BDE). On an electron-deficient pyrazine ring, the chloro group is highly stable against spontaneous hydrolysis, thermal degradation, and photolytic cleavage. This stability makes 6-chloro-1H-pyrazolo[3,4-b]pyrazine an ideal early-stage building block capable of surviving harsh upstream reaction conditions, such as hydrazine cyclization cascades [1]. However, this stability comes at the cost of reactivity; activating the C–Cl bond for Suzuki or Buchwald-Hartwig coupling requires elevated temperatures and specialized, electron-rich bulky phosphine ligands (e.g., XPhos or BrettPhos) to facilitate the oxidative addition of Pd(0).

The Iodo Substituent (C–I): Highly Reactive but Labile The C–I bond has a significantly lower BDE and a larger, more polarizable electron cloud. This makes the iodo substituent an exceptional electrophile. Oxidative addition into the C–I bond occurs rapidly, often at room temperature with standard catalysts like Pd(dppf)Cl₂. However, the causality of this reactivity is a proportional drop in stability. The weak C–I bond is highly susceptible to homolytic cleavage upon exposure to UV light (photodegradation) and can undergo premature dehalogenation or nucleophilic attack under basic conditions [3].

By integrating both halogens into a single scaffold (e.g., 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine), chemists can exploit this BDE differential to achieve precise, sequential chemoselective functionalization [4].

Quantitative Comparison

To guide synthetic planning, the following table summarizes the empirical performance metrics of iodo- versus chloro-substituents on the pyrazolo[3,4-b]pyrazine core.

ParameterChloro-pyrazolo[3,4-b]pyrazineIodo-pyrazolo[3,4-b]pyrazine
Approx. Bond Dissociation Energy (BDE) ~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate (Relative) Slow (Requires specific ligands)Very Fast (Standard ligands)
Photostability (ICH Q1B UV Exposure) High (Stable > 72 hours)Low (Significant degradation < 4 hours)
Thermal Stability (in Solution) Stable up to 120°CProne to dehalogenation > 80°C
Preferred Cross-Coupling Catalyst Pd₂(dba)₃ / XPhos or BrettPhosPd(dppf)Cl₂ or Pd(PPh₃)₄
Chemoselectivity in Di-halo Scaffolds Reacts second (Requires > 80°C)Reacts first (Proceeds at 25–50°C)
Storage Requirements Standard ambient storageAmber vials, inert atmosphere, -20°C

Experimental Workflows

The following protocols are designed as self-validating systems to ensure reproducibility and scientific integrity in your laboratory.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This workflow demonstrates how to sequentially functionalize 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, exploiting the reactivity gap between the two halogens.

Step 1: C–I Functionalization (Mild Conditions)

  • Charge a flame-dried Schlenk flask with 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), Arylboronic Acid A (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed mixture of 1,4-Dioxane and 1M aqueous Na₂CO₃ (3:1 v/v).

  • Stir the reaction at 40°C for 2 hours. Causality note: The low temperature ensures complete oxidative addition at the C–I bond while leaving the C–Cl bond entirely intact.

  • Perform an aqueous workup and isolate the 3-aryl-6-chloro intermediate via silica gel chromatography.

Step 2: C–Cl Functionalization (Harsh Conditions)

  • Charge a new flask with the isolated 3-aryl-6-chloro intermediate (1.0 equiv), Arylboronic Acid B (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

  • Add degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Heat the reaction to 100°C for 12 hours. Causality note: The electron-rich XPhos ligand is required to overcome the high activation energy of the C–Cl bond.

  • Purify the fully functionalized 3,6-diaryl-pyrazolo[3,4-b]pyrazine.

Protocol B: Accelerated Photolytic and Thermal Stability Profiling

To validate the stability of your specific halogenated intermediates, use this standardized degradation assay.

  • Preparation: Prepare 10 mM stock solutions of the iodo- and chloro-derivatives in HPLC-grade Acetonitrile.

  • Photolytic Stress: Transfer 1 mL of each solution to clear glass HPLC vials. Expose to an ICH Q1B compliant UV/Vis light source (1.2 million lux hours and 200 watt hours/square meter).

  • Thermal Stress: Transfer 1 mL of each solution to sealed vials and heat at 80°C in a dark thermomixer.

  • Analysis: Sample the vials at t = 0, 2, 4, 8, and 24 hours. Analyze via LC-MS (UV at 254 nm).

  • Validation: The chloro-derivative should show >95% remaining area under the curve (AUC) at 24 hours. The iodo-derivative will typically exhibit a t₁/₂ of ~4-6 hours under UV stress, identifiable by the emergence of a dehalogenated [M-I+H]⁺ mass peak.

Visualizations

The following diagrams illustrate the logical relationships governing the stability and chemoselective workflows of these substituents.

G Core Pyrazolo[3,4-b]pyrazine Halides Iodo Iodo Substituent (C-I) Core->Iodo Chloro Chloro Substituent (C-Cl) Core->Chloro PhotoDeg Photolytic Cleavage (Dehalogenation) Iodo->PhotoDeg UV Light Exposure ThermalDeg Thermal Degradation (Nucleophilic Attack) Iodo->ThermalDeg Heat / Strong Nucleophiles Stable High Stability (Shelf-stable, Photo-resistant) Chloro->Stable Standard Storage Conditions

Degradation pathways: Iodo substituents are highly labile compared to robust chloro substituents.

G Start 3-Iodo-6-chloro-pyrazolo[3,4-b]pyrazine PdCat Pd(dppf)Cl2, Mild Base (Room Temp to 40°C) Start->PdCat Boronic Acid A Intermediate 3-Aryl-6-chloro-pyrazolo[3,4-b]pyrazine (Chemoselective Product) PdCat->Intermediate Oxidative Addition at C-I PdCat2 Pd2(dba)3, XPhos, Strong Base (Elevated Temp 100°C) Intermediate->PdCat2 Boronic Acid B Final 3,6-Diaryl-pyrazolo[3,4-b]pyrazine (Fully Functionalized) PdCat2->Final Oxidative Addition at C-Cl

Chemoselective cross-coupling workflow exploiting the C-I vs C-Cl bond dissociation energy gap.

References

  • Bass, T. M., Zell, D., Kelly, S. M., Malig, T. C., Napolitano, J. G., Sirois, L. E., Han, C., & Gosselin, F. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, ACS Publications.[Link]

  • Mederski, W. W. K. R., et al. "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." Journal of Medicinal Chemistry, PMC, NIH.[Link]

  • Zhang, Y., et al. "Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor." Acta Pharmaceutica Sinica B, PMC, NIH.[Link]

  • Chen, H., et al. "Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors.
Validation

In Vivo Efficacy of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-Derived Drug Candidates: A Comparative Guide for SHP2 Allosteric Inhibitors

The development of allosteric inhibitors targeting the Src homology 2 domain-containing phosphatase (SHP2) has revolutionized the treatment landscape for receptor tyrosine kinase (RTK)-driven and RAS-mutant malignancies....

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Author: BenchChem Technical Support Team. Date: March 2026

The development of allosteric inhibitors targeting the Src homology 2 domain-containing phosphatase (SHP2) has revolutionized the treatment landscape for receptor tyrosine kinase (RTK)-driven and RAS-mutant malignancies. At the heart of this chemical evolution is the highly versatile synthon 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine .

As a Senior Application Scientist, I have observed that the orthogonal reactivity of this scaffold—specifically the differential reactivity of the 3-iodo and 6-chloro positions—allows for rapid, modular assembly of highly potent drug candidates[1]. By replacing older pyrimidinone cores with the pyrazolo[3,4-b]pyrazine system, researchers have successfully reduced the polar surface area and the number of hydrogen bond donors/acceptors, drastically improving cellular permeability and oral bioavailability while maintaining critical target interactions[1][2].

This guide objectively compares the in vivo efficacy of leading drug candidates derived from this scaffold, focusing on their ability to overcome RTK-mediated resistance and synergize with targeted therapies.

Mechanistic Rationale: Allosteric Stabilization of SHP2

To understand the in vivo performance of these candidates, we must first examine the causality behind their structural design. SHP2 acts as a critical signal transducer between RTKs (like EGFR and FGFR) and the RAS/MAPK pathway[3][4]. In its basal state, SHP2 is auto-inhibited. Upon RTK activation, it undergoes a conformational shift to an active state[3].

Derivatives of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, such as IACS-13909 , act as "molecular glue" for the auto-inhibited state[5]. The pyrazine nitrogen of the scaffold forms a critical, water-mediated hydrogen bond with the Arg111 residue in the SHP2 allosteric pocket[1][2]. This interaction locks the phosphatase in its closed conformation, effectively severing the signaling cascade and preventing the tumor from bypassing upstream RTK inhibitors[5][6].

SHP2_Signaling RTK Receptor Tyrosine Kinases (EGFR, FGFR, etc.) SHP2_Active SHP2 (Active Conformation) RTK->SHP2_Active Phosphorylation / Activation SHP2_Inactive SHP2 (Auto-inhibited) SHP2_Inactive->SHP2_Active Conformational Shift RAS RAS (e.g., KRAS G12C) SHP2_Active->RAS Signal Transduction MAPK MAPK Pathway (MEK / ERK) RAS->MAPK Tumor Tumor Proliferation & Survival MAPK->Tumor Inhibitor Pyrazolo[3,4-b]pyrazine Derivatives (e.g., IACS-13909) Inhibitor->SHP2_Inactive Stabilizes Closed State

Mechanism of action: Pyrazolo[3,4-b]pyrazine derivatives stabilize SHP2 in its auto-inhibited state.

Comparative In Vivo Efficacy: IACS-13909 vs. Next-Generation Derivatives

The transition from early-generation SHP2 inhibitors (like SHP099) to pyrazolo[3,4-b]pyrazine-derived candidates has yielded significant improvements in target affinity and in vivo tumor growth inhibition (TGI).

IACS-13909 is the prototypical candidate derived from this scaffold[3][5]. By coupling a 2,3-dichlorophenyl group at the 3-position and a substituted piperidine at the 6-position, developers achieved an IC50 of 15.7 nM[6]. In vivo, IACS-13909 demonstrates profound efficacy in Osimertinib-resistant Non-Small Cell Lung Cancer (NSCLC) models[5][7].

Recently, structural optimization of IACS-13909 led to Compound 4b , a next-generation pyrazolo[3,4-b]pyrazine derivative exhibiting an IC50 of 3.2 nM (nearly 18-fold more potent in specific comparative assays)[8]. Compound 4b is uniquely sensitive to KRAS G12C-mutant models, showing massive synergistic potential when combined with covalent KRAS inhibitors like Sotorasib[8].

Quantitative Efficacy Comparison
Drug CandidateScaffold CoreSHP2 IC₅₀Primary In Vivo ModelDosing Regimen (Route)In Vivo Efficacy (TGI)Key Synergy / Application
SHP099 (Standard)Pyrazine~71.0 nMRTK-driven xenografts75 mg/kg (PO, daily)~50-70%Baseline comparator for allosteric inhibition[9].
IACS-13909 Pyrazolo[3,4-b]pyrazine15.7 nMHCC4006-OsiR (Osimertinib-Resistant NSCLC)70 mg/kg (PO, daily for 21 days)100% (Tumor Stasis)Overcomes EGFR-dependent and independent resistance[6][7].
Compound 4b Pyrazolo[3,4-b]pyrazine3.2 nMNCI-H358 (KRAS G12C-mutant NSCLC)Variable (PO)>90% (in combination)Strong synergistic tumor regression with Sotorasib[8].

Validated In Vivo Workflow: Evaluating Target Engagement and Efficacy

To ensure trustworthiness and reproducibility, the evaluation of these drug candidates must follow a self-validating experimental system. The following protocol details the in vivo methodology for testing a pyrazolo[3,4-b]pyrazine candidate, embedding pharmacodynamic (PD) endpoints to prove that tumor shrinkage is a direct consequence of on-target SHP2 inhibition.

InVivo_Workflow Inoculation 1. Cell Inoculation (NCI-H358 or HCC4006) Subcutaneous injection in nude mice Randomization 2. Randomization (Tumor vol ~100-150 mm³) Vehicle vs. Treatment (e.g., IACS-13909) Inoculation->Randomization Dosing 3. Dosing Regimen (Daily PO for 21 days) Single agent or Combo (Sotorasib) Randomization->Dosing Monitoring 4. In Vivo Monitoring (Bi-weekly) Caliper measurements & Body weight Dosing->Monitoring Analysis 5. PD & Efficacy Analysis (Endpoint) TGI calculation & pERK/AKT Western Blot Monitoring->Analysis

Standardized in vivo xenograft workflow for evaluating SHP2 allosteric inhibitors.

Step-by-Step Protocol: Xenograft Efficacy & PD Profiling

Step 1: Cell Preparation and Inoculation

  • Action: Harvest NCI-H358 (KRAS G12C) or HCC4006-OsiR cells during the exponential growth phase. Resuspend at 5×106 cells per 100 µL in a 1:1 mixture of serum-free RPMI and Matrigel.

  • Causality: The inclusion of Matrigel provides essential extracellular matrix proteins and growth factors. This prevents anoikis (anchorage-dependent cell death) and accelerates initial vascularization, ensuring a uniform tumor take rate across the cohort.

Step 2: Cohort Randomization

  • Action: Monitor tumor growth via digital calipers. Once average tumor volumes reach 100–150 mm³, randomize mice into three groups (n=8-10/group): Vehicle control, Monotherapy (e.g., IACS-13909 at 70 mg/kg), and Combination therapy.

  • Causality: Randomizing at this specific volume ensures that tumors are fully established and actively proliferating, preventing false positives that can occur if drugs are administered to non-viable tumor grafts.

Step 3: Formulation and Dosing

  • Action: Formulate the pyrazolo[3,4-b]pyrazine derivative in 0.5% Hydroxypropyl Methylcellulose (HPMC) supplemented with 0.1% Tween-80. Administer via oral gavage (PO) daily for 21 days[6].

  • Causality: The highly hydrophobic nature of the 2,3-dichlorophenyl moiety attached to the pyrazolo[3,4-b]pyrazine core necessitates a surfactant (Tween-80) and a suspending agent (HPMC) to prevent precipitation in the gut, ensuring consistent exposure and oral bioavailability.

Step 4: Pharmacodynamic (PD) Validation (Self-Validating Step)

  • Action: At day 21, sacrifice a subset of mice 2 hours post-dosing. Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting for pERK (T202/Y204) and total ERK[4].

  • Causality: Because SHP2 directly modulates the RAS/MAPK cascade, a reduction in tumor volume must correlate with a reduction in pERK[4]. If tumors shrink but pERK remains high, the drug is exhibiting off-target toxicity. A confirmed drop in pERK validates the mechanistic integrity of the candidate.

Conclusion

The 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine synthon has proven to be a foundational building block in modern oncology[1][2]. By facilitating the synthesis of highly selective, orally bioavailable SHP2 inhibitors like IACS-13909 and Compound 4b, this scaffold directly addresses the clinical challenge of acquired resistance to targeted therapies[3][8]. As demonstrated by robust in vivo data, the strategic stabilization of the SHP2 auto-inhibited state provides a powerful mechanism to shut down RTK-driven and KRAS-mutant tumor proliferation[3][8].

References

  • Sun, Y., et al. (2020). "Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib." Cancer Research, 80(21), 4840-4853. Available at:[Link]

  • Kang, D., et al. (2024). "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer." Journal of Biomolecular Structure and Dynamics, 1-9. Available at:[Link]

  • Liu, G., et al. (2021). "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, 64(21), 15655-15678. Available at:[Link]

  • Chen, M., et al. (2022). "Strategies Targeting Protein Tyrosine Phosphatase SHP2 for Cancer Therapy." Journal of Medicinal Chemistry, 65(5), 3749-3768. Available at:[Link]

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